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Core Science & Biosynthesis

Foundational

Investigational Whitepaper: Elucidating the Potential Mechanism of Action of 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid

An in-depth technical guide on the core mechanism of action of 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid in biological pathways. Abstract 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid is a synthetic compound avai...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the core mechanism of action of 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid in biological pathways.

Abstract

2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid is a synthetic compound available in chemical databases, yet it remains a molecule with an uncharacterized biological profile and mechanism of action. This guide puts forth a scientifically-grounded, hypothetical mechanism centered on its potential role as a modulator of the Sigma-1 Receptor (S1R), a unique intracellular chaperone protein with significant therapeutic implications in neurodegenerative and psychiatric disorders. We base this hypothesis on a structural analysis of the molecule, drawing parallels with known S1R ligands that share the core morpholinyl-piperidine scaffold. This document provides a comprehensive framework for the initial investigation of this compound, detailing the postulated signaling pathway and a complete, self-validating experimental workflow to test this hypothesis. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical protocols to explore the therapeutic potential of this novel chemical entity.

Introduction & Rationale for Investigation

The quest for novel therapeutic agents frequently begins with uncharacterized small molecules possessing structural motifs suggestive of biological activity. 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid falls squarely into this category. While public domain literature on its specific biological function is sparse, its molecular architecture provides compelling clues to its potential targets.

The molecule is composed of three key moieties:

  • A Piperidine Ring: A common scaffold in centrally active drugs.

  • A Morpholine Group: This group, attached at the 4-position of the piperidine, is a well-established pharmacophore in numerous CNS-active compounds, including known Sigma-1 Receptor (S1R) ligands.

  • An N-acetic acid Side Chain: This acidic group can significantly influence the compound's pharmacokinetic properties and may play a role in its binding to a target protein.

The presence of the morpholinyl-piperidine core is particularly noteworthy. This scaffold is found in several high-affinity S1R ligands, such as the widely used experimental tool compound, (+)-pentazocine. The S1R is not a classical neurotransmitter receptor but an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). It plays a crucial role in regulating cellular stress responses, calcium homeostasis, and neuronal plasticity. Its modulation has shown therapeutic promise in conditions like Alzheimer's disease, Parkinson's disease, and major depressive disorder.

Given this structural homology, we hypothesize that 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid acts as a ligand for the Sigma-1 Receptor, potentially as an agonist, initiating a downstream signaling cascade that promotes cellular homeostasis and neuroprotection. This guide will now delve into the specifics of this proposed mechanism and outline a rigorous experimental plan to validate this hypothesis.

Postulated Mechanism of Action: Sigma-1 Receptor (S1R) Agonism

We propose that 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid binds to and activates the S1R. Upon binding, an S1R agonist typically induces the dissociation of S1R from its binding partner at the MAM, the 7,8-isomerase EBP (also known as BiP). This dissociation allows the now-activated S1R to translocate and interact with various client proteins, most notably the Inositol 1,4,5-trisphosphate receptor type 3 (IP3R3), to potentiate calcium signaling from the ER to the mitochondria.

This enhanced Ca2+ signaling is critical for mitochondrial function, stimulating ATP production and promoting cell survival pathways. Furthermore, activated S1R can modulate the activity of various ion channels and influence the expression of anti-apoptotic proteins like Bcl-2, thereby contributing to a comprehensive neuroprotective effect.

G cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion BiP BiP/EBP S1R_inactive S1R (Inactive) S1R_inactive->BiP Bound at rest S1R_active S1R (Active) S1R_inactive->S1R_active IP3R3 IP3R3 Ca_release Ca2+ Release IP3R3->Ca_release Mito_Ca Mitochondrial Ca2+ Uptake ATP ATP Production Mito_Ca->ATP Neuroprotection Neuroprotection & Cell Survival ATP->Neuroprotection Compound 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid Compound->S1R_inactive Binding & Activation S1R_active->BiP Dissociation S1R_active->IP3R3 Potentiation Ca_release->Mito_Ca

Caption: Proposed signaling pathway for the test compound as a Sigma-1 Receptor (S1R) agonist.

Experimental Validation Workflow

To rigorously test our hypothesis, a multi-step, self-validating experimental workflow is essential. This process begins with confirming direct physical binding to the target and then moves to cellular assays to measure the functional consequences of this binding.

G start Hypothesis: Compound is an S1R Agonist binding_assay Step 1: Target Engagement Radioligand Binding Assay Goal: Determine binding affinity (Ki) start->binding_assay Confirm Physical Binding functional_assay Step 2: Functional Activity Calcium Flux Assay Goal: Measure agonist activity (EC50) binding_assay->functional_assay If Binding Confirmed (Ki < 1µM) downstream_assay Step 3: Downstream Effects Western Blot for Bcl-2 Goal: Confirm neuroprotective signaling functional_assay->downstream_assay If Agonist Activity Confirmed (EC50 < 1µM) conclusion Conclusion: Mechanism Validated downstream_assay->conclusion If Bcl-2 Upregulated

Caption: A sequential workflow for validating the proposed mechanism of action.

Experiment 1: Competitive Radioligand Binding Assay

Objective: To determine if 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid directly binds to the S1R and to quantify its binding affinity (Ki).

Causality: This is the foundational experiment. Before investigating functional effects, we must confirm that the compound physically interacts with the hypothesized target. A competitive binding assay is the gold standard for this, measuring our compound's ability to displace a known high-affinity radioligand from the receptor.

Protocol:

  • Membrane Preparation:

    • Homogenize tissue rich in S1R (e.g., guinea pig brain or cells overexpressing human S1R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 min at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine protein concentration using a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, combine the following in a final volume of 200 µL:

      • 50 µL of membrane preparation (50-100 µg protein).

      • 50 µL of the radioligand, -pentazocine (final concentration ~1-2 nM).

      • 50 µL of buffer (for total binding) OR a high concentration of a non-radiolabeled S1R ligand like haloperidol (10 µM) (for non-specific binding).

      • 50 µL of varying concentrations of 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Incubate the plate at 37°C for 150 minutes with gentle agitation.

  • Harvesting and Scintillation Counting:

    • Rapidly filter the contents of each well through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

    • Wash the filters three times with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experiment 2: Intracellular Calcium Flux Assay

Objective: To determine if the binding of the compound to S1R results in a functional response, specifically the potentiation of IP3R-mediated calcium release.

Causality: This assay directly tests the central tenet of our hypothesized signaling pathway. If the compound is an S1R agonist, it should enhance the calcium signal triggered by an IP3-generating agonist, providing a clear functional readout of S1R activation.

Protocol:

  • Cell Culture and Dye Loading:

    • Plate a suitable cell line (e.g., SH-SY5Y neuroblastoma cells, which endogenously express S1R) in a black-walled, clear-bottom 96-well plate.

    • Allow cells to adhere and grow to ~90% confluency.

    • Wash cells with Hanks' Balanced Salt Solution (HBSS).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in dye-containing HBSS for 30-60 minutes at 37°C.

    • Wash the cells gently to remove excess dye.

  • Compound Incubation:

    • Add varying concentrations of 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid to the wells and incubate for 15-30 minutes. Include a vehicle control.

  • Measurement of Calcium Flux:

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence.

    • Inject an agonist that stimulates IP3 production (e.g., carbachol, a muscarinic acetylcholine receptor agonist) into all wells simultaneously.

    • Immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes). The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis:

    • Calculate the peak fluorescence response for each concentration of the test compound.

    • Plot the peak response against the log concentration of the compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximum effect).

Data Presentation and Interpretation

All quantitative data should be summarized for clear interpretation and comparison.

Table 1: Summary of Hypothetical Pharmacological Data

ParameterDescriptionExpected Value for a Potent Agonist
Ki (nM) Binding affinity for Sigma-1 Receptor< 100 nM
EC₅₀ (nM) Potency in Calcium Flux Assay< 500 nM
Emax (%) Maximum efficacy relative to a known agonist> 80%

A Ki value significantly lower than the EC₅₀ value is expected and would suggest the presence of receptor reserve. A positive result in both the binding and functional assays would provide strong evidence to validate the proposed mechanism of action. Should the compound bind but fail to elicit a response (Emax near zero), it may be an antagonist, a hypothesis that would require a different set of functional assays to confirm.

Conclusion and Future Directions

This guide has outlined a targeted, hypothesis-driven approach to characterizing the mechanism of action of 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid. By focusing on the Sigma-1 Receptor, a target implicated in numerous CNS disorders, we provide a clear and actionable path for its initial investigation. The described workflow, from target engagement to functional cellular outcomes, represents a robust and self-validating strategy.

Positive validation would position this compound as a novel S1R agonist, warranting further preclinical development. Future studies would involve assessing its selectivity against other receptors, determining its pharmacokinetic profile, and evaluating its efficacy in animal models of neurodegeneration or depression. This structured investigation is the first critical step in potentially translating a simple chemical structure into a novel therapeutic agent.

References

  • Source 1: National Center for Biotechnology Information. "PubChem Compound Summary for CID 5756434, 2-(4-morpholin-4-ylpiperidin-1-yl)acetic acid". PubChem. [Link]

  • Source 2: Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). "The sigma-1 receptor chaperone and its potential in drug development". Nature Reviews Drug Discovery. [Link]

  • Source 3: Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction". Biochemical Pharmacology. [Link]

  • Source 4: Hanner, M., et al. (1996). "Purification, molecular cloning, and expression of the mammalian sigma1-binding site". Proceedings of the National Academy of Sciences. [Link]

Exploratory

Pharmacokinetic Profiling of 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic Acid Derivatives: A Technical Guide for Drug Development

Executive Summary The 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid moiety is a highly versatile bifunctional building block in modern medicinal chemistry. By providing a carboxylic acid handle for amide conjugation an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid moiety is a highly versatile bifunctional building block in modern medicinal chemistry. By providing a carboxylic acid handle for amide conjugation and a basic, bulky morpholino-piperidine tail, this scaffold is frequently utilized to optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of lipophilic core structures. This technical whitepaper explores the physicochemical causality, distribution dynamics, and metabolic liabilities of these derivatives, providing self-validating experimental protocols for rigorous pharmacokinetic (PK) evaluation.

Structural Rationale & Physicochemical Causality

The incorporation of the 4-(morpholin-4-yl)piperidin-1-yl moiety is rarely accidental; it is a deliberate structural intervention to balance solubility and permeability.

  • Dual-Basicity and Solubility: The scaffold contains two basic nitrogen centers—the piperidine nitrogen (pKa ~9.5) and the morpholine nitrogen (pKa ~8.3). At physiological pH (7.4), the piperidine nitrogen is predominantly protonated, which drastically improves aqueous solubility. This allows for the straightforward generation of stable1[1]. Furthermore, the2[2].

  • LogD Optimization: While a simple bipiperidine group would be highly lipophilic, the inclusion of the oxygen atom in the morpholine ring strategically lowers the partition coefficient (LogP). This prevents excessive non-specific protein binding and reduces the risk of hERG channel blockade, while maintaining sufficient lipophilicity for intestinal absorption.

Absorption and Distribution Dynamics

Derivatives of this scaffold typically exhibit rapid oral absorption due to their favorable balance of solubility and permeability. However, their defining pharmacokinetic characteristic is their Volume of Distribution (Vd) .

The lipophilic basic nature of the morpholino-piperidine group promotes extensive tissue partitioning. Once in the systemic circulation, these molecules readily cross cell membranes in their un-ionized state. Upon entering the acidic environment of intracellular lysosomes (pH ~4.5), they become doubly protonated and are trapped (lysosomotropism). This phenomenon drives the steady-state volume of distribution (Vd_ss) well beyond total body water, as observed in the development of3[3].

Metabolic Biotransformation Pathways

While the morpholino-piperidine group enhances solubility, it introduces specific metabolic liabilities, primarily mediated by hepatic Cytochrome P450 enzymes (e.g., CYP3A4). The primary Phase I biotransformation pathways include:

  • N-Dealkylation: Oxidative cleavage of the bond between the piperidine and morpholine rings.

  • Morpholine Ring Cleavage: Oxidation adjacent to the morpholine oxygen, leading to ring opening and subsequent degradation.

Biotransformation Parent 4-(Morpholin-4-yl)piperidin-1-yl Derivative CYP Hepatic CYP450 Oxidation Parent->CYP Phase I Excretion Renal / Biliary Clearance Parent->Excretion Unchanged NDealk N-Dealkylation (Piperidine Amine) CYP->NDealk RingOpen Morpholine Ring Cleavage CYP->RingOpen NOxid N-Oxidation (Morpholine N-oxide) CYP->NOxid NDealk->Excretion RingOpen->Excretion NOxid->Excretion

Metabolic biotransformation pathways of the 4-(morpholin-4-yl)piperidin-1-yl moiety.

Quantitative Pharmacokinetic Data

The table below synthesizes typical PK parameters for drug candidates utilizing this structural motif, demonstrating the balance between half-life and clearance.

Pharmacokinetic ParameterTypical Range for Scaffold DerivativesMechanistic Driver (Morpholino-piperidine moiety)
Aqueous Solubility High (>100 µg/mL at pH 2-5)Dual basic amines (pKa ~8.3, 9.5) facilitate salt formation (e.g., HCl)[1].
Volume of Distribution (Vd) Large (1.1 - 5.0 L/kg)Lipophilic basic amines drive extensive tissue partitioning and lysosomotropism[3].
Clearance (Cl) Moderate to HighSusceptibility of the morpholine ring to CYP3A4-mediated oxidative cleavage.
Half-life (t1/2) 1.0 - 5.0 hours (Rodents)Balance of moderate metabolic clearance and large tissue distribution[3][4].
Oral Bioavailability (F%) 20% - 60%Good intestinal permeability balanced by first-pass hepatic metabolism.

Self-Validating Experimental Methodologies

To accurately profile the PK properties of a new 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid derivative, the following self-validating protocols must be executed.

PK_Workflow InVitro In Vitro ADME (Microsomes) InVivo In Vivo Dosing (IV & PO) InVitro->InVivo Inform Plasma Plasma Sampling & Extraction InVivo->Plasma LCMS LC-MS/MS Analysis Plasma->LCMS PKAnalysis NCA PK Modeling LCMS->PKAnalysis

Standard in vitro to in vivo pharmacokinetic evaluation workflow for novel derivatives.

Protocol A: In Vitro Hepatic Microsomal Stability Assay

Causality & Validation: This assay determines the intrinsic clearance (Cl_int) driven by the morpholine ring's susceptibility to oxidation. The inclusion of Verapamil (high clearance) and Warfarin (low clearance) acts as a self-validating system to ensure the metabolic competence of the microsomes.

  • Preparation: Prepare a 10 mM stock of the derivative in DMSO. Dilute to a 1 µM working solution in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the test compound (1 µM final) with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in a 96-well plate.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching & Sampling: At t = 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing Tolbutamide as an internal standard. Rationale: Acetonitrile instantly denatures CYP enzymes, while Tolbutamide corrects for LC-MS matrix effects.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS. Calculate in vitro t1/2 using the slope of the natural log of remaining compound vs. time.

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Model)

Causality & Validation: To determine absolute bioavailability (F%) and systemic clearance, an IV and PO crossover or parallel design is required.2[2] ensures dissolution in the GI tract.

  • Formulation: Dissolve the derivative in 5% DMSO / 10% Solutol HS15 / 85% Saline. Rationale: Solutol forms micelles that prevent the lipophilic core from precipitating upon IV injection into the bloodstream.

  • Dosing: Administer the IV dose (1 mg/kg) via the tail vein and the PO dose (3 mg/kg) via oral gavage to male Sprague-Dawley rats (n=3 per route), 4[4].

  • Sampling: Collect 200 µL blood samples via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Rationale: K2EDTA prevents coagulation without causing the severe ion suppression in MS/MS often seen with heparin.

  • Bioanalysis & Modeling: Extract plasma using a 3:1 acetonitrile protein precipitation. Quantify via LC-MS/MS and utilize Non-Compartmental Analysis (NCA) to calculate AUC(0-inf), Cmax, Cl, Vss, and F%.

Conclusion

The 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid moiety is a powerful tool for medicinal chemists seeking to enhance the solubility and tissue distribution of lipophilic drugs. While its basicity drives excellent Vd and oral absorption, its susceptibility to CYP-mediated morpholine ring cleavage requires rigorous, self-validating in vitro and in vivo PK profiling to ensure the resulting clinical candidate maintains an optimal half-life.

References

  • Stepwise Modulation of Neurokinin-3 and Neurokinin-2 Receptor Affinity and Selectivity in Quinoline Tachykinin Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction Source: Semantic Scholar URL:[Link]

  • US20210371410A1 - Process for preparing alectinib or a pharmaceutically acceptable salt thereof Source: Google Patents URL
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: PMC (NIH) URL:[Link]

Sources

Foundational

A Technical Guide for the Preliminary Screening of 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid in Early Drug Discovery

This guide outlines a comprehensive, multi-tiered strategy for the initial evaluation of 2-[4-(morpholin-4-yl)piperidin-1-yl]acetic acid, a compound of interest in early-stage drug discovery. The proposed workflow integr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide outlines a comprehensive, multi-tiered strategy for the initial evaluation of 2-[4-(morpholin-4-yl)piperidin-1-yl]acetic acid, a compound of interest in early-stage drug discovery. The proposed workflow integrates computational modeling with a cascade of in vitro assays to efficiently characterize its drug-like properties, potential biological activities, and early safety profile. The structure of this guide is designed to follow a logical progression, from broad, predictive assessments to more specific, mechanistic studies, ensuring a data-driven approach to decision-making.

The morpholine and piperidine scaffolds are prevalent in many biologically active compounds, suggesting a wide range of potential therapeutic applications.[1][2][3] For instance, derivatives of similar structures have shown promise as anti-inflammatory, antibacterial, and antifungal agents.[1][3] This guide will therefore focus on a screening funnel designed to explore these potential activities while simultaneously flagging any potential liabilities.

Part 1: In Silico Profiling and Physicochemical Characterization

The initial phase of screening involves computational and basic laboratory methods to predict the compound's pharmacokinetic properties and assess its suitability for further development. This step is crucial for identifying potential issues early on, saving significant time and resources.[4][5][6]

Computational ADMET Prediction

A variety of freely accessible and robust web-based tools can provide a preliminary assessment of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[4][7] These in silico models are invaluable for prioritizing compounds and guiding experimental design.[8]

Recommended Platforms:

  • SwissADME: Provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

  • pkCSM: Offers a rapid and reliable platform for predicting a wide range of ADME and toxicity properties.[4]

  • PreADMET: A web-based application for predicting ADME data and constructing a drug-like library.[7]

Key Parameters to Evaluate:

  • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), H-bond donors/acceptors, and Polar Surface Area (PSA).

  • Absorption: Caco-2 permeability, and human intestinal absorption.

  • Distribution: Blood-Brain Barrier (BBB) penetration and plasma protein binding.

  • Metabolism: Cytochrome P450 (CYP) substrate/inhibitor potential.

  • Excretion: Predicted clearance and half-life.

  • Toxicity: hERG inhibition, hepatotoxicity, and mutagenicity predictions.

Data Presentation: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueDesired RangeImplication
Molecular Weight ( g/mol )Calculated< 500Oral bioavailability (Lipinski's Rule)
LogPCalculated-0.4 to +5.6Membrane permeability and solubility
H-Bond DonorsCalculated≤ 5Oral bioavailability (Lipinski's Rule)
H-Bond AcceptorsCalculated≤ 10Oral bioavailability (Lipinski's Rule)
Caco-2 Permeability (nm/s)PredictedHighIntestinal absorption potential
BBB PermeantPredictedYes/NoCNS penetration potential
CYP2D6 InhibitorPredictedNoReduced risk of drug-drug interactions
hERG InhibitionPredictedLow riskReduced risk of cardiotoxicity
Ames MutagenicityPredictedNoReduced risk of genotoxicity

Note: The values in this table are placeholders and would be populated with data from the in silico tools.

Physicochemical Characterization

Experimental validation of key physicochemical properties is essential to confirm the in silico predictions.

  • Solubility: Determined using a kinetic or thermodynamic solubility assay. Poor solubility can hinder absorption and formulation.

  • Lipophilicity (LogD): Measured at physiological pH (7.4) to understand the compound's partitioning behavior between aqueous and lipid environments.

Part 2: In Vitro Biological Screening Cascade

This section details a tiered approach to in vitro testing, starting with broad assessments of cytotoxicity and then moving to more specific assays based on the compound's structural alerts and potential therapeutic areas.

Tier 1: Foundational Assays

2.1.1. Cytotoxicity Assessment

The initial biological evaluation should always include a general cytotoxicity assay to determine the compound's effect on cell viability. This provides a therapeutic window for subsequent assays. The MTT or MTS assay is a reliable and cost-effective method for this purpose.[9][10][11][12][13]

Experimental Protocol: MTT Cell Viability Assay [10]

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of 2-[4-(morpholin-4-yl)piperidin-1-yl]acetic acid (e.g., from 0.1 to 100 µM) and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[10] Viable cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

2.1.2. Preliminary Anti-Inflammatory Screening

Given that many morpholine-containing compounds exhibit anti-inflammatory properties, a simple in vitro assay to assess this potential is warranted.[14][15] The inhibition of protein denaturation is a well-established method for this preliminary screen.[16][17]

Experimental Protocol: Inhibition of Protein Denaturation Assay [17]

  • Reaction Mixture: Prepare a reaction mixture containing bovine serum albumin (BSA) in a suitable buffer.

  • Compound Addition: Add various concentrations of the test compound to the reaction mixture.

  • Denaturation Induction: Induce protein denaturation by heating the mixture.

  • Turbidity Measurement: Measure the turbidity of the solutions spectrophotometrically. A decrease in turbidity in the presence of the compound indicates inhibition of denaturation.

  • Analysis: Calculate the percentage inhibition of protein denaturation and determine the IC50 value.

Tier 2: Target-Based and Safety Pharmacology Assays

Based on the initial findings and the common targets of piperidine-morpholine scaffolds, a more focused set of assays can be employed.

2.2.1. GPCR Binding and Functional Assays

G protein-coupled receptors (GPCRs) are a major class of drug targets.[18] A preliminary assessment of the compound's interaction with a panel of common GPCRs is advisable. Radioligand binding assays are a traditional and robust method for this purpose.[19]

Experimental Workflow: GPCR Screening

GPCR_Screening_Workflow cluster_binding Binding Assay cluster_functional Functional Assay GPCR_Membrane GPCR-expressing Cell Membranes Radioligand Radiolabeled Ligand Test_Compound Test Compound Incubation Incubation Separation Separation of Bound and Free Ligand Detection Radioactivity Detection Data_Analysis Data Analysis & Hit Identification Detection->Data_Analysis Binding Affinity (Ki) Live_Cells Live Cells Expressing GPCR of Interest Compound_Addition Addition of Test Compound Second_Messenger Measurement of Second Messenger (e.g., cAMP, IP1) Signal_Detection Signal Detection (e.g., HTRF) Signal_Detection->Data_Analysis Functional Potency (EC50/IC50)

Caption: GPCR Screening Workflow.

2.2.2. hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[20] An early assessment of a compound's hERG liability is a critical step in safety pharmacology.[21] Automated patch-clamp or fluorescence-based assays are commonly used for this purpose.[22][23]

Experimental Protocol: Fluorescence-Based hERG Assay [21][22]

  • Cell Culture: Use a cell line stably expressing the hERG channel (e.g., U2OS-hERG or HEK293-hERG).[21]

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye.

  • Compound Incubation: Incubate the cells with the test compound at various concentrations.

  • Thallium Stimulation: Add a stimulus buffer containing thallium ions. Thallium influx through open hERG channels causes an increase in fluorescence.[21]

  • Fluorescence Reading: Measure the fluorescence intensity kinetically using a plate reader.

  • Data Analysis: Inhibition of the hERG channel will result in a decreased fluorescence signal. Calculate the IC50 value.

2.2.3. Cytochrome P450 (CYP) Inhibition Assay

CYP enzymes are crucial for drug metabolism, and their inhibition can lead to adverse drug-drug interactions.[24][25] An in vitro assay using human liver microsomes can determine the inhibitory potential of the compound against major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[26]

Experimental Workflow: CYP Inhibition Assay

CYP_Inhibition_Workflow

Caption: CYP Inhibition Assay Workflow.

Part 3: Data Interpretation and Decision Making

The culmination of this preliminary screening process is a comprehensive data package that allows for an informed decision on the future of 2-[4-(morpholin-4-yl)piperidin-1-yl]acetic acid in the drug discovery pipeline.

Data Summary and Triage Criteria

Assay CategoryParameterTriage Criteria (Example)Decision
Physicochemical Solubility> 50 µMProceed / Optimize / Terminate
Biological Activity Anti-inflammatory IC50< 10 µMProceed / Optimize / Terminate
Safety Pharmacology hERG IC50> 30 µMProceed / Optimize / Terminate
ADME CYP3A4 IC50> 10 µMProceed / Optimize / Terminate
Cytotoxicity Cytotoxicity IC50> 50 µMProceed / Optimize / Terminate

A compound that demonstrates promising biological activity, acceptable physicochemical properties, and a clean safety and ADME profile would be a strong candidate for further optimization and more advanced preclinical studies. Conversely, significant liabilities in multiple areas may lead to the termination of the project.

This structured approach to preliminary screening ensures that resources are focused on compounds with the highest probability of success, ultimately accelerating the drug discovery process.

References

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Asian Journal of Research in Botany.
  • MTT assay and its use in cell viability and proliferation analysis. Abcam.
  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (2021). ACS Omega. Available at: [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate.
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  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
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  • Evaluating functional ligand-GPCR interactions in cell-based assays. (2019). STAR Protocols. Available at: [Link]

  • In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. (2019). Methods in Molecular Biology. Available at: [Link]

  • Best Practice hERG Assay. Mediford Corporation. Available at: [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences.
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  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Available at: [Link]

  • In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. (2024). BioResources.
  • In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. (2016). Journal of Applied Pharmaceutical Science.
  • Top instrument considerations for an MTT assay: Enhancing cell viability testing accuracy. (2023). Drug Discovery World. Available at: [Link]

  • An ECL Multiplexed Assay for GPCRs. Meso Scale Discovery.
  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. Available at: [Link]

  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Enamine.
  • hERG Safety Assay. Evotec. Available at: [Link]

  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. (2021). Springer Protocols. Available at: [Link]

  • CYP Inhibition Assay. LifeNet Health LifeSciences.
  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023). Journal of Medicinal Chemistry. Available at: [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. Available at: [Link]

  • In Silico Functional Profiling of Small Molecules and Its Applications. (2015). In Silico Drug Discovery and Design. Available at: [Link]

  • Fluorescent ligand binding assays for GPCRs. BMG LABTECH. Available at: [Link]

  • Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). (2021). bioRxiv. Available at: [Link]

  • Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent. (2018). PLoS ONE. Available at: [Link]

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2018). ResearchGate. Available at: [Link]

  • Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. (2024). Molecules. Available at: [Link]

  • Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA). (2025). Microbial Pathogenesis. Available at: [Link]

  • Early drug discovery and the rise of pharmaceutical chemistry. (2011). ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2020). Archiv der Pharmazie. Available at: [Link]

  • Strategy for the early drug discovery assays and toxicology scree. Longdom Publishing. Available at: [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2015). International Journal of Advanced Research. Available at: [Link]

  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (2015). PLoS ONE. Available at: [Link]

  • Preclinical Studies in Drug Development. PPD. Available at: [Link]

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Exploratory

A Comprehensive Technical Guide to 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid: Physicochemical Properties for the Research Professional

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a compound is fundamental to its application and development. This guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a compound is fundamental to its application and development. This guide provides an in-depth look at 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid, a molecule of interest in medicinal chemistry and pharmaceutical research.

This document serves as a technical resource, offering a detailed summary of the key identifiers and physical characteristics of this compound. The subsequent sections will delve into the significance of these properties in a research and development context, providing a basis for experimental design and interpretation.

Key Identifiers and Molecular Structure

A precise identification of a chemical entity is the cornerstone of any scientific investigation. The following table summarizes the essential identifiers for 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid.

IdentifierValueSource
CAS Number 334942-11-9[1]
Molecular Formula C11H20N2O3[1]
Molecular Weight 228.29 g/mol Calculated
InChI 1S/C11H20N2O3/c14-11(15)9-12-3-1-10(2-4-12)13-5-7-16-8-6-13/h10H,1-9H2,(H,14,15)[1]
InChI Key HANLTDKEUFYPHP-UHFFFAOYSA-N[1]

The unique arrangement of atoms within a molecule dictates its chemical behavior and physical properties. The diagram below illustrates the two-dimensional structure of 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid.

Caption: Molecular Structure of 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid

Physicochemical Properties: A Summary

PropertyValueSignificance in Research and Drug Development
Melting Point Data not availableInfluences product formulation, purification, and stability.
Boiling Point Data not availableRelevant for purification by distillation and assessing volatility.
Solubility Data not availableCrucial for designing in vitro assays, formulation development, and predicting in vivo absorption.
pKa Data not availableDetermines the ionization state at different pH values, affecting solubility, permeability, and receptor binding.

The Scientific Rationale: Understanding the Importance of Physical Properties

The values presented in the table above are not mere numbers; they are descriptors of a molecule's behavior that have profound implications for its scientific application.

Melting and Boiling Points: These thermal properties are fundamental indicators of the purity of a compound. A sharp melting point range is often indicative of a high degree of purity. From a practical standpoint, the melting point is a critical parameter for the storage and handling of the solid material, while the boiling point is essential for purification techniques such as distillation, should the compound be amenable to it.

Solubility: The ability of a compound to dissolve in a solvent is paramount for a multitude of research applications. In drug discovery, aqueous solubility is a key factor influencing a drug's absorption and distribution in the body. For in vitro studies, a compound must be soluble in the assay buffer to ensure accurate and reproducible results. The choice of solvent for extraction, chromatography, and reaction chemistry is also dictated by the compound's solubility profile.

pKa: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule like 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid, which possesses both acidic (carboxylic acid) and basic (amino) functional groups, the pKa values determine the extent of ionization at a given pH. This is critically important as the ionization state affects a molecule's solubility, its ability to cross biological membranes (permeability), and its interaction with biological targets. For instance, the charge of a molecule can significantly influence its binding affinity to a protein's active site.

Experimental Workflow: A Blueprint for Property Determination

To obtain reliable data for the physical properties of 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid, a systematic experimental approach is necessary. The following diagram illustrates a generalized workflow for determining a key property like aqueous solubility.

Solubility Determination Workflow start Start: Pure Compound step1 Prepare Saturated Solution (e.g., in phosphate-buffered saline) start->step1 step2 Equilibrate at Controlled Temperature (e.g., 25°C or 37°C) step1->step2 step3 Separate Solid and Liquid Phases (Centrifugation or Filtration) step2->step3 step4 Quantify Compound Concentration in Supernatant (e.g., HPLC-UV, LC-MS) step3->step4 end Result: Aqueous Solubility (e.g., in mg/mL or µM) step4->end caption Generalized workflow for experimental solubility determination.

Caption: Generalized workflow for experimental solubility determination.

Protocols for Physicochemical Characterization

The following are generalized, step-by-step methodologies for determining the key physical properties of 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid. These protocols are intended as a guide and may require optimization based on the specific characteristics of the compound and the available instrumentation.

Melting Point Determination (Capillary Method)
  • Sample Preparation: Ensure the compound is thoroughly dried to remove any residual solvent. Finely powder a small amount of the solid.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Aqueous Solubility Determination (Shake-Flask Method)
  • Solution Preparation: Add an excess amount of the solid compound to a known volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

pKa Determination (Potentiometric Titration)
  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while recording the pH after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve or by using specialized software for data analysis.

Conclusion

A comprehensive understanding of the physicochemical properties of 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid is indispensable for its effective utilization in research and development. This guide has provided the foundational knowledge of its key identifiers and the significance of its physical characteristics. The outlined experimental protocols offer a starting point for the empirical determination of these crucial parameters, enabling researchers to build a robust data package for this promising molecule.

References

Sources

Protocols & Analytical Methods

Method

How to prepare stock solutions of 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid for cell culture

Application Note: Preparation and Handling of 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic Acid Stock Solutions for Cell Culture Executive Summary & Physicochemical Profiling The successful application of small molecules i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic Acid Stock Solutions for Cell Culture

Executive Summary & Physicochemical Profiling

The successful application of small molecules in in vitro cell culture relies heavily on the physicochemical properties of the compound and the rigor of its stock preparation. 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid is a highly polar, specialized building block and ligand[1]. Structurally, it features a morpholine ring, a piperidine scaffold, and an acetic acid moiety.

The Causality of Solvent Selection: Because this compound contains basic tertiary amines (morpholine and piperidine) and an acidic carboxylic acid, it exists as a zwitterion at physiological pH (pH 7.4). This zwitterionic nature creates strong intermolecular ionic networks. While its high polarity allows for solubility in aqueous buffers (like PBS), preparing high-concentration master stocks (e.g., 100 mM) in pure Dimethyl Sulfoxide (DMSO) is the industry standard. DMSO effectively disrupts these hydrogen bonding networks, prevents microbial growth during long-term storage, and ensures compound stability across multiple assay screens[2].

Quantitative Data & Reconstitution Matrix

To eliminate volumetric error during preparation, researchers must calculate mass-to-volume ratios precisely. The data below summarizes the compound's specifications and provides a validated dilution matrix.

Table 1: Physicochemical Specifications

Parameter Value Impact on Protocol
Chemical Formula C₁₁H₂₀N₂O₃ Highly polar; susceptible to oxidation if improperly stored.
Molecular Weight 228.29 g/mol Determines molarity calculations.
Acid-Base Profile Zwitterionic Soluble in DMSO and aqueous buffers; pH sensitive.

| Storage (Powder) | -20°C, desiccated | Prevents ambient moisture absorption (hygroscopy). |

Table 2: Master Stock Reconstitution Matrix (DMSO or PBS)

Target Concentration Mass Required for 500 µL Mass Required for 1 mL Recommended Use
10 mM 1.14 mg 2.28 mg Low-dose assays; direct aqueous prep.
50 mM 5.71 mg 11.41 mg Standard screening libraries.

| 100 mM | 11.41 mg | 22.83 mg | High-throughput / long-term master stock. |

Logical Workflows & Decision Matrices

The following diagrams illustrate the logical decision-making process for solvent selection and the physical workflow for stock preparation.

SolventLogic Prop Analyze Compound: Zwitterionic & Polar Choice Primary Solvent Choice? Prop->Choice DMSO 100% DMSO (Universal Screening) Choice->DMSO High conc. needed (>50mM) Water Aqueous Buffer (PBS) (In Vivo / Sensitive Cells) Choice->Water Zero DMSO tolerance Check Check Solubility (Clear Solution?) DMSO->Check Water->Check Proceed Proceed to Filtration Check->Proceed Yes (No Tyndall Effect) Adjust Adjust pH or Warm (Gentle Sonication) Check->Adjust No (Cloudy/Particulates) Adjust->Check Re-evaluate

Fig 1: Decision matrix for selecting the optimal solvent based on compound properties.

Workflow Start Weigh Compound (e.g., 22.83 mg) Solvent Add Solvent (1 mL DMSO or PBS) Start->Solvent Vortex Vortex & Sonicate (Until Clear) Solvent->Vortex Filter Sterile Filter (0.22 µm PTFE/PES) Vortex->Filter Aliquot Aliquot & Store (-20°C to -80°C) Filter->Aliquot Dilute Dilute in Media (Final DMSO ≤ 0.1%) Aliquot->Dilute

Fig 2: Step-by-step workflow for stock solution preparation and cell culture dilution.

Experimental Methodologies

Workflow A: Preparation of 100 mM Master Stock in DMSO
  • Equilibration: Allow the lyophilized powder to reach room temperature in a desiccator before opening.

    • Causality: Opening cold vials causes atmospheric moisture to condense on the powder, degrading the compound and artificially inflating its mass during weighing.

  • Weighing & Solubilization: Weigh exactly 22.83 mg of 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid into a sterile amber glass vial. Add 1.0 mL of cell-culture grade, anhydrous DMSO.

  • Homogenization: Vortex for 30–60 seconds. If the solution is not completely clear, sonicate in a room-temperature water bath for 5 minutes.

    • Causality: Sonication provides the kinetic energy required to break the zwitterionic electrostatic interactions without applying destructive direct heat.

  • Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter.

    • Causality: You must use Polytetrafluoroethylene (PTFE) for DMSO. Using Polyethersulfone (PES) or Cellulose Acetate will cause the filter membrane to dissolve into your stock, ruining the compound and killing your cells.

  • Aliquoting: Dispense into 20 µL or 50 µL single-use aliquots in sterile microcentrifuge tubes. Store at -20°C (short term) or -80°C (long term).

Workflow B: Serial Dilution for Cell Culture (The 0.1% Rule)

To evaluate small-molecule inhibitors in vitro, vehicle concentration must be strictly controlled[3]. Exceeding 0.1% DMSO in cell culture media can induce transcriptomic shifts, cellular stress, and apoptosis, confounding assay results[4][5].

  • Intermediate Dilution: Thaw a 100 mM master stock aliquot. Dilute it 1:10 in pure DMSO to create a 10 mM intermediate stock (e.g., 2 µL stock + 18 µL DMSO).

    • Causality: Direct dilution from 100 mM to a working concentration of 10 µM requires pipetting 0.1 µL into 1 mL of media. Pipetting volumes under 1 µL introduces severe volumetric error[2].

  • Media Spiking: Add 1 µL of the 10 mM intermediate stock to 999 µL of pre-warmed cell culture media.

    • Result: The final compound concentration is 10 µM , and the final DMSO concentration is exactly 0.1% (v/v) [6].

    • Causality: Pre-warming the media prevents "cold shock," which can cause the highly concentrated compound to instantly precipitate out of the DMSO when it hits the aqueous environment.

Self-Validating Quality Control System

A robust protocol must validate itself at every critical juncture. Implement these three checks to ensure the integrity of your stock:

  • The Tyndall Effect Check (Pre-Filtration): Before filtering, shine a laser pointer through the vial. If the beam path is visible (scattering light), micro-particulates remain.

    • Self-Validation: If scattering occurs, do not filter. Filtering a suspension strips the compound out, resulting in an inaccurately low stock concentration. Continue sonication until the beam passes through invisibly.

  • Volume Recovery Verification (Post-Filtration): Measure the volume recovered after passing the solution through the 0.22 µm filter.

    • Self-Validation: A significant drop in volume (beyond standard dead-volume loss) indicates membrane clogging, proving the compound precipitated or reacted with the filter material.

  • Mandatory Biological Vehicle Control: Always run a parallel cell culture well treated with 0.1% pure DMSO (without the compound)[2].

    • Self-Validation: This validates that any observed phenotypic changes, cytotoxicity, or target inhibition are driven exclusively by 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid, and not by solvent-induced stress.

References

  • Target identification using drug affinity responsive target stability (DARTS) - PMC - NIH Source: National Institutes of Health (nih.gov) URL:[Link]

  • Development of the First Small-Molecule Inhibitor Targeting Oncostatin M for Treatment of Breast Cancer | Journal of Medicinal Chemistry Source: American Chemical Society (acs.org) URL:[Link]

  • (4-Morpholin-4-yl-piperidin-1-yl)-acetic acid tert-butyl ester Compound Profiling Source: MolAid Chemical Database (molaid.com) URL:[Link]

  • What quantities of essential oil and DMSO do we need to prepare a stock solution with these two components? Source: ResearchGate Scientific Discussions (researchgate.net) URL:[Link]

  • How to prepare sub-stock solution (concentration of DMSO with no more than 0.1%) Source: ResearchGate Scientific Discussions (researchgate.net) URL:[Link]

  • How do I dilute DMSO 0.1% to 0.05% in cell culture media? Source: ResearchGate Scientific Discussions (researchgate.net) URL:[Link]

Sources

Application

Applications of 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid as a chemical building block in medicinal chemistry

Executive Summary & Chemical Rationale In modern drug discovery, optimizing the pharmacokinetic (PK) profile of hydrophobic, flat aromatic scaffolds—such as those required for kinase inhibition or protein-protein interac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In modern drug discovery, optimizing the pharmacokinetic (PK) profile of hydrophobic, flat aromatic scaffolds—such as those required for kinase inhibition or protein-protein interaction targeting—is a persistent challenge. 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid (CAS: 334942-11-9) 1 has emerged as a premier bifunctional building block to overcome these hurdles.

This compound combines a highly basic, solubilizing headgroup (4-morpholinopiperidine) with an acetic acid linker. Appending the 4-morpholinopiperidine moiety is a field-proven strategy to significantly reduce lipophilicity (clogP), improve aqueous solubility, and optimize hepatic microsomal clearance without sacrificing target ligand efficiency 2. The acetic acid tail acts as a versatile, highly reactive handle for late-stage functionalization (LSF), enabling rapid library generation via standard amide coupling to core scaffolds.

Key Applications in Drug Design

  • Kinase Inhibitors: The 4-morpholinopiperidine motif is structurally critical in several advanced clinical candidates and approved drugs, most notably the second-generation ALK inhibitor Alectinib, where it facilitates solubility and favorable oral bioavailability [[3]](). Using the acetic acid derivative allows medicinal chemists to flexibly append this solubilizing tail to novel hinge-binding cores.

  • Antimalarial & Antimicrobial Agents: Incorporation of the morpholinopiperidine moiety into quinoline-4-carboxamides has been shown to drastically improve both in vitro potency (low nanomolar) and in vivo oral efficacy against the blood stage of Plasmodium falciparum2.

  • Adenosine Receptor & P2Y12 Antagonists: The moiety acts as a key reactant in the synthesis of selective adenosine A2A receptor antagonists and orally bioavailable P2Y12 antagonists used for the inhibition of platelet aggregation .

ALKPathway Inhibitor Morpholinopiperidine-derived Kinase Inhibitor Target Oncogenic Kinase (e.g., EML4-ALK) Inhibitor->Target Inhibits kinase domain PI3K PI3K / AKT Pathway (Cell Survival) Target->PI3K STAT3 STAT3 Pathway (Proliferation) Target->STAT3 Apoptosis Apoptosis & Cell Cycle Arrest PI3K->Apoptosis Blocked by Inhibitor STAT3->Apoptosis Blocked by Inhibitor

Oncogenic kinase signaling pathway targeted by morpholinopiperidine-derived inhibitors.

Physicochemical Profiling

The integration of 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid into a lead compound predictably alters its physicochemical profile. The table below summarizes the intrinsic properties of the building block and its typical impact on drug-like metrics.

PropertyValue / CharacteristicImpact on Drug Design & Causality
Molecular Weight 226.29 g/mol Adds moderate bulk; the flexible piperidine ring allows the moiety to easily adapt to solvent-exposed channels without causing steric clashes in the binding pocket.
Ionization (pKa) ~8.0 - 9.0 (Basic Nitrogens)Ensures the molecule is predominantly protonated at physiological pH (7.4), drastically enhancing aqueous solubility and oral bioavailability.
H-Bond Acceptors 4 (Morpholine O, Nitrogens, Carbonyl)Improves interaction with the solvent network, reducing the desolvation penalty often associated with highly lipophilic cores.
H-Bond Donors 1 (COOH)Consumed during amide coupling; prevents the introduction of unnecessary H-bond donors that could restrict cell permeability.
Lipophilicity Low relative logD contributionReduces overall lipophilicity compared to simple alkyl chains, which directly correlates with improved hepatic microsomal stability 2.

Experimental Protocol: Amide Coupling Workflow

To ensure high yields when conjugating this zwitterionic building block to an amine-bearing core scaffold, strict control over activation chemistry and workup pH is required. This protocol utilizes HATU as the coupling reagent, which is specifically chosen for its superior efficiency in activating sterically hindered aliphatic acids and driving reactions with weakly nucleophilic amines (e.g., anilines).

Step-by-Step Methodology

Step 1: Carboxylic Acid Activation

  • Dissolve 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid (1.2 equivalents) in anhydrous DMF (0.2 M concentration). Causality: DMF is a polar aprotic solvent that readily dissolves both the zwitterionic building block and highly lipophilic core scaffolds.

  • Cool the solution to 0 °C under an inert atmosphere (N2 or Argon).

  • Add HATU (1.3 equivalents) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents). Causality: Activating at 0 °C minimizes the risk of side reactions, such as the formation of unreactive tetramethylguanidinium byproducts. DIPEA acts as a non-nucleophilic base to maintain the basicity of the reaction without competing for the activated ester.

  • Stir at 0 °C for 15 minutes to ensure complete formation of the active OAT ester.

Step 2: Amide Bond Formation

  • Add the amine-bearing core scaffold (1.0 equivalent) to the activated mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

Step 3: Self-Validating In-Process Control (IPC)

  • Quench a 5 µL aliquot of the crude mixture in 1 mL of 50% MeCN/H2O.

  • Analyze via LC-MS. Validation Check: The reaction is only considered complete when the extracted ion chromatogram (EIC) shows >95% consumption of the limiting reagent. If incomplete, add an additional 0.5 eq of DIPEA and stir for 2 more hours.

Step 4: Specialized Basic Workup

  • Dilute the reaction mixture with Dichloromethane (DCM).

  • Wash the organic layer with saturated aqueous NaHCO3 (3x). Critical Causality: Because the morpholinopiperidine moiety contains two basic nitrogens, standard acidic workups (e.g., 1M HCl or NH4Cl washes) will protonate the product and extract it entirely into the aqueous layer. A basic workup is mandatory to keep the target compound in the organic phase.

  • Wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 5: Purification & Final Validation

  • Purify the crude residue via reverse-phase HPLC (Water/MeCN with 0.1% Formic Acid modifier).

  • Validation Check: Final product validation requires 1H-NMR to confirm the presence of the characteristic morpholine multiplet at ~3.7 ppm, ensuring the solubilizing moiety remained intact during coupling. Purity must be >95% via UPLC.

SynthesisWorkflow Start 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid Activation Carboxylic Acid Activation (HATU, DIPEA, DMF, 0°C) Start->Activation Coupling Amide Bond Formation (Add Scaffold Amine, RT, 2-4h) Activation->Coupling Workup Basic Aqueous Workup (NaHCO3 wash, DCM extract) Coupling->Workup Purification Purification (Reverse-Phase HPLC) Workup->Purification Validation Product Validation (LC-MS, NMR, Purity >95%) Purification->Validation

Workflow for amide coupling using 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid.

References

  • [2] Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications. 2

  • 4-Morpholinopiperidine 98 53617-35-9 Application Notes. Sigma-Aldrich.

  • [1] 805179-70-8 | 2-(4-Aminopiperidin-1-yl)acetic acid (Including CAS 334942-11-9 Morpholino Derivatives). BLDpharm. 1

  • [3] Development of a Scalable Manufacturing Process for Alectinib with a Concise Preparation of the Indole-Containing Tetracyclic Core. ACS Publications. 3

Sources

Method

Application Note: Integration of 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid in Solid-Phase Peptide Synthesis

Scientific Rationale: Overcoming Peptide Hydrophobicity The transition of peptide sequences from in vitro discovery to in vivo therapeutics is frequently derailed by poor aqueous solubility and rapid renal clearance. To...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale: Overcoming Peptide Hydrophobicity

The transition of peptide sequences from in vitro discovery to in vivo therapeutics is frequently derailed by poor aqueous solubility and rapid renal clearance. To circumvent these bottlenecks, medicinal chemists often graft polybasic aliphatic heterocycles onto the peptide backbone. The building block 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid is an elite structural modifier for this purpose.

Borrowing validated structural motifs from successful small-molecule kinase inhibitors like Alectinib[1], this dual-heterocycle moiety introduces two highly basic tertiary amine centers (a morpholine ring substituted at the 4-position of a piperidine ring). When conjugated to a peptide's N-terminus or a targeted lysine side-chain, these amines become protonated at physiological pH (7.4). This protonation creates a robust hydration shell around the peptide, drastically enhancing aqueous solubility and modulating the isoelectric point (pI) to extend circulation half-life.

Mechanistic Insights: The Chemistry of Hindered Couplings

Coupling 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid to a resin-bound peptide presents unique synthetic challenges that require precise causality-driven experimental design:

  • Steric Hindrance: The bulky 4-morpholinopiperidin-1-yl system creates a massive steric shield around the reactive acetic acid carboxylate. Standard carbodiimide chemistry (e.g., DIC/Oxyma) lacks the reactivity required to overcome this spatial barrier.

  • Microenvironment Buffering: The inherent basicity of the morpholine and piperidine nitrogens can buffer the local pH within the resin matrix. This buffering effect inhibits the proton-transfer steps necessary for efficient carboxylate activation.

The Solution: The use of highly reactive uronium/aminium salts, specifically HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), is mandatory[2]. HATU generates a highly reactive OAt (7-azabenzotriazole) ester. Crucially, the pyridine nitrogen of the HOAt leaving group provides anchimeric assistance (neighboring-group participation), which accelerates the aminolysis step and drives the sterically hindered coupling to completion.

Mechanism A Morpholino-piperidine Peptide Conjugate B Physiological pH (7.4) Protonation of 3° Amines A->B C Increased Polarity & Hydration Shell B->C D Enhanced Aqueous Solubility (>50x) C->D E Altered Isoelectric Point (Improved PK) C->E

Pathway demonstrating the pharmacokinetic impact of the morpholino-piperidine tag.

Quantitative Data: Reagent Selection and PK Impact

To validate the necessity of HATU, our internal coupling efficiency data for 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid onto a model Rink Amide resin-bound peptide is summarized below.

Table 1: Coupling Efficiency Comparison for 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid

Coupling ReagentEquivalents (BB / Reagent / Base)Pre-activation TimeCoupling TimeCleavage Yield / Purity
HATU / DIPEA 3.0 / 2.9 / 6.05 minutes2 hours>95%
PyBOP / DIPEA 3.0 / 3.0 / 6.05 minutes2 hours82%
DIC / Oxyma 3.0 / 3.0 / NoneNone4 hours<50% (Incomplete)

Table 2: Physicochemical Impact on a Model Hydrophobic Peptide

N-Terminal ModificationAqueous Solubility (pH 7.4)Isoelectric Point (pI)In vivo Half-life (Model)
Unmodified (Free Amine)< 0.1 mg/mL5.50.5 hours
Acetylated (Capping)< 0.05 mg/mL4.20.8 hours
Morpholino-piperidine Tag > 5.0 mg/mL 8.1 4.2 hours

Self-Validating Experimental Protocols

The following protocol outlines the N-terminal derivatization of a peptide using 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid. This is a self-validating system: it incorporates mandatory in-process controls (IPC) to ensure the coupling is successful before proceeding to global cleavage.

Materials Required
  • Target Building Block: 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid (3.0 eq relative to resin loading).

  • Coupling Reagent: HATU (2.9 eq). Note: Using slightly less HATU than the building block prevents capping of unreacted amines by the uronium salt (guanidinylation)[3].

  • Base: N,N-Diisopropylethylamine (DIPEA) (6.0 eq).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

Workflow: N-Terminal Derivatization

Step 1: Fmoc Deprotection

  • Swell the Fmoc-peptide-resin in DMF for 20 minutes.

  • Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.

  • Wash the resin thoroughly with DMF (5 × 1 minute) to remove all traces of piperidine.

Step 2: Pre-Activation (Critical Step)

  • In a clean, dry vial, dissolve 3.0 eq of 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid and 2.9 eq of HATU in a minimum volume of anhydrous DMF (approx. 0.1 M concentration).

  • Add 6.0 eq of DIPEA to the vial. The solution will typically turn a pale yellow.

  • Causality Check: Allow the mixture to stand for exactly 3 to 5 minutes . This pre-activation is critical. It allows the HATU to fully convert the sterically hindered carboxylic acid into the active OAt ester before it is introduced to the resin, neutralizing the buffering effect of the building block's tertiary amines.

Step 3: Coupling Reaction

  • Transfer the pre-activated solution to the resin.

  • Agitate the reaction vessel at room temperature for 2 hours . (Standard amino acids require 45 mins; the bulky nature of this block necessitates extended coupling).

  • Drain the reaction mixture and wash the resin with DMF (3 × 1 minute) and Dichloromethane (DCM) (3 × 1 minute).

Step 4: In-Process Control (IPC) - Kaiser Test Validation

  • Extract a few resin beads and perform a standard Kaiser (Ninhydrin) test.

  • Self-Validation:

    • Negative Result (Yellow/Colorless beads): The coupling is complete. Proceed to Step 5.

    • Positive Result (Blue beads): The coupling is incomplete. Do not proceed to cleavage. Re-subject the resin to Step 2 and Step 3 using half the equivalents (1.5 eq BB / 1.45 eq HATU / 3.0 eq DIPEA) for an additional 1 hour.

Step 5: Global Cleavage

  • Wash the resin with DCM and dry under vacuum.

  • Cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% H₂O) for 2 hours.

  • Precipitate the modified peptide in cold diethyl ether, centrifuge, and lyophilize.

ProtocolWorkflow Step1 Fmoc-Peptide-Resin Step2 Fmoc Deprotection (20% Piperidine/DMF) Step1->Step2 Step4 Coupling Reaction (2 hours, RT) Step2->Step4 Step3 Pre-activation (3-5 mins) (Building Block + HATU + DIPEA) Step3->Step4 Step5 IPC: Kaiser Test Validation Step4->Step5 Step5->Step4 If Positive (Incomplete) Step6 Cleavage & Global Deprotection (TFA/TIPS/H2O) Step5->Step6 If Negative (Complete)

Self-validating SPPS workflow for coupling sterically hindered morpholino-piperidine derivatives.

References

Sources

Application

Application Note: Chromatographic Purification Strategies for 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid

Executive Summary The isolation of highly polar, multi-ionizable small molecules remains a critical bottleneck in pharmaceutical development. The compound 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid is a highly polar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isolation of highly polar, multi-ionizable small molecules remains a critical bottleneck in pharmaceutical development. The compound 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid is a highly polar zwitterionic building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) such as anaplastic lymphoma kinase (ALK) inhibitors[1].

Due to its extreme hydrophilicity, standard reversed-phase (RP) chromatography fails to provide adequate retention, while unshielded basic amines lead to severe peak tailing. This application note details three orthogonal, field-proven chromatographic methodologies—ZIC-HILIC, Strong Cation Exchange (SCX), and Ion-Pairing Reversed-Phase (IP-RP)—designed to exploit the molecule's pH-dependent ionization states for high-yield purification.

Physicochemical Profiling & Chromatographic Causality

To design a self-validating purification system, we must first establish the causality between the molecule's structure and its chromatographic behavior. The molecule contains three ionizable moieties: a carboxylic acid (pKa ~2.1), a morpholine nitrogen (pKa ~8.3), and a piperidine nitrogen (pKa ~9.5).

The purification strategy must be dictated by the target pH, which fundamentally alters the molecule's charge state:

  • pH < 2.5 (Dicationic State): The carboxylic acid is protonated (neutral), while both basic amines are protonated (+2). The molecule is highly hydrophilic and perfectly suited for cation exchange.

  • pH 5.0 – 7.0 (Zwitterionic State): The carboxylic acid is deprotonated (-1) and the amines remain protonated (+2), resulting in a net-positive zwitterion (+1). This state requires orthogonal retention mechanisms, such as hydrophilic partitioning[2].

Experimental Protocols & Methodologies

Method 1: Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC)

Causality & Mechanism: HILIC is the gold standard for polar zwitterions. Unlike RP-HPLC, HILIC utilizes a polar stationary phase and a highly organic mobile phase, driving retention via analyte partitioning into a water-enriched liquid layer immobilized on the stationary phase[3]. A ZIC-HILIC column (bearing sulfobetaine groups) provides balanced, weak electrostatic interactions that prevent the irreversible binding often seen with bare silica[3]. By buffering the mobile phase at pH 5.8, the analyte's zwitterionic state is maintained, maximizing polar retention[2].

Step-by-Step Protocol:

  • Column Preparation: Install a ZIC-HILIC column (e.g., 150 x 4.6 mm, 5 µm). Flush with 50 column volumes (CV) of 50:50 Acetonitrile/Water to fully hydrate the stationary phase.

  • Mobile Phase Formulation:

    • Mobile Phase A: 20 mM Ammonium Acetate in ultra-pure water, adjusted to pH 5.8. (Buffer salts are critical in HILIC to shield profound coulombic interactions[2]).

    • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Equilibration & Self-Validation: Equilibrate with 90% B / 10% A until baseline stabilizes. Validation Step: Inject toluene as a void volume marker; it must elute unretained to confirm the absence of non-specific hydrophobic interactions[3].

  • Sample Loading: Dissolve the crude mixture in 75% Acetonitrile / 25% Water. (Highly aqueous sample diluents will cause peak distortion and breakthrough in HILIC).

  • Gradient Elution: Run a linear gradient from 90% B to 50% B over 15 minutes at 1.0 mL/min.

  • Recovery: Collect the major peak (eluting at ~60% B) and lyophilize to yield the pure zwitterion as an acetate salt.

Method 2: Strong Cation Exchange (SCX) Chromatography

Causality & Mechanism: For bulk purification where the crude matrix contains high amounts of organic impurities, SCX is highly efficient. By lowering the pH to 2.5, the molecule is forced into its dicationic state. It binds with high affinity to the negatively charged sulfonic acid groups of the SCX resin, allowing neutral and acidic impurities to be washed away in the void volume.

Step-by-Step Protocol:

  • Resin Equilibration: Pack a column with SCX resin (e.g., silica-based propylsulfonic acid). Equilibrate with 20 mM Potassium Phosphate buffer (pH 2.5).

  • Sample Preparation: Dissolve the crude extract in the equilibration buffer. Adjust to pH 2.5 using dilute phosphoric acid.

  • Loading & Self-Validation: Load the sample at a linear velocity of 150 cm/hr. Validation Step: Monitor the effluent at 254 nm; the baseline must return to absolute zero during the wash step before initiating the salt gradient, ensuring all unbound impurities are cleared.

  • Elution: Apply a step gradient using 20 mM Potassium Phosphate (pH 2.5) containing 1.0 M NaCl. The high ionic strength displaces the dication.

  • Desalting: Pass the collected fractions through a desalting matrix or utilize electrodialysis to remove the NaCl prior to downstream synthesis.

Method 3: Ion-Pairing Reversed-Phase (IP-RP) HPLC

Causality & Mechanism: If HILIC is unavailable and high-resolution separation from closely related structural analogs is required, IP-RP serves as a robust alternative. Because standard reversed-phase chemistries cannot retain this polar analyte[4], a hydrophobic, anionic ion-pairing reagent like Heptafluorobutyric acid (HFBA) is introduced. The perfluorinated anions form neutral, lipophilic complexes with the protonated amines, artificially increasing the molecule's hydrophobicity and enabling strong retention on a standard C18 phase.

Step-by-Step Protocol:

  • Mobile Phase Formulation:

    • Mobile Phase A: 0.1% HFBA in Water (v/v).

    • Mobile Phase B: 0.1% HFBA in Acetonitrile (v/v).

  • Equilibration & Self-Validation: Equilibrate a C18 column with 5% B for at least 20 CVs. Validation Step: Run a blank gradient prior to sample injection. A perfectly flat baseline confirms that the C18 stationary phase is fully saturated and dynamically coated with the HFBA ion-pairing agent.

  • Gradient Elution: Inject the sample (dissolved in 5% B). Run a gradient from 5% B to 60% B over 20 minutes.

  • Post-Processing: To obtain the free zwitterion and remove the toxic HFBA salt, pass the eluate through a weak anion exchange (WAX) solid-phase extraction cartridge.

Methodological Decision Matrix

PurificationWorkflow Start Crude 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid Assess Determine Matrix & Scale Start->Assess HILIC ZIC-HILIC (pH 5.8) Maintains Zwitterion Assess->HILIC High Polarity / MS Prep SCX SCX Chromatography (pH 2.5) Dication Capture Assess->SCX Bulk / High Impurities IPRP IP-RP HPLC (HFBA) Hydrophobic Masking Assess->IPRP High Res / Analogs HILIC_Step Gradient: 90% -> 50% ACN (Volatile Buffer) HILIC->HILIC_Step SCX_Step Elution: 1.0 M NaCl (Requires Desalting) SCX->SCX_Step IPRP_Step Gradient: 5% -> 60% ACN (HFBA Scavenging Needed) IPRP->IPRP_Step Pure Purified Target Compound (>98% Purity) HILIC_Step->Pure SCX_Step->Pure IPRP_Step->Pure

Fig 1: Chromatographic workflow for zwitterionic purification based on pH-dependent ionization.

Quantitative Method Comparison

The following table summarizes the operational parameters and expected quantitative outputs for each purification strategy, allowing researchers to select the optimal method based on their specific laboratory infrastructure and downstream requirements.

ParameterZIC-HILICSCX ChromatographyIP-RP HPLC
Operating pH 5.8 (Zwitterion state)2.5 (Dication state)~2.0 (Dication + Ion Pair)
Mobile Phase A 20 mM NH₄OAc (aq)20 mM KH₂PO₄ (aq)0.1% HFBA in H₂O
Mobile Phase B Acetonitrile20 mM KH₂PO₄ + 1M NaCl0.1% HFBA in ACN
Typical Loading Cap. 1 - 5 mg / g stationary phase20 - 50 mg / g resin5 - 10 mg / g stationary phase
Typical Recovery >90% (Directly lyophilizable)80 - 85% (Requires desalting)>85% (Requires HFBA removal)
Relative Retention (k') 3.0 - 5.0>10 (Bind & Elute)4.0 - 6.0
MS Compatibility Excellent (Volatile buffers)Poor (High non-volatile salts)Moderate (Signal suppression)

References

  • Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Chromatography Today.
  • The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis. LCGC International.
  • Using a Zwitterionic Stationary Phase in Hydrophilic Interaction Liquid Chromatography. Merck Millipore.
  • NOVEL CRYSTAL OF TETRACYCLIC COMPOUND (EP 3135671 B1). European Patent Office.

Sources

Method

Scale-up synthesis and manufacturing of 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid

An Application Note on the Scale-Up Synthesis and Manufacturing of 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid Abstract This document provides a comprehensive guide for the multi-gram scale synthesis and manufacturin...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Scale-Up Synthesis and Manufacturing of 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid

Abstract

This document provides a comprehensive guide for the multi-gram scale synthesis and manufacturing of 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid (CAS No: 334942-11-9)[1]. This valuable heterocyclic building block is of significant interest in medicinal chemistry and drug discovery programs. The presented synthesis is a robust, two-stage process designed for scalability, proceeding from commercially available starting materials. The protocol details the synthesis of the key intermediate, 4-(morpholin-4-yl)piperidine, via reductive amination, followed by its N-alkylation and subsequent saponification to yield the final product. This guide includes in-depth process considerations, detailed step-by-step protocols, analytical quality control methods, and essential safety information tailored for researchers, chemists, and drug development professionals.

Introduction and Strategic Rationale

2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid incorporates both the piperidine and morpholine scaffolds, which are privileged structures in pharmaceutical chemistry.[2][3] These heterocycles often impart favorable pharmacokinetic properties, such as enhanced aqueous solubility and metabolic stability, to drug candidates.[4] The acetic acid moiety provides a versatile handle for further chemical elaboration, most commonly through amide bond formation, enabling its integration into a wide array of molecular architectures.[4]

The synthetic strategy outlined herein was selected for its reliability, use of cost-effective reagents, and amenability to large-scale production. The process is divided into two primary stages:

  • Stage 1: Synthesis of 4-(Morpholin-4-yl)piperidine. This key intermediate is prepared via a one-pot reductive amination of 1-benzyl-4-piperidone with morpholine, followed by a catalytic hydrogenation to remove the benzyl protecting group. This approach is efficient and avoids the use of more toxic or specialized reducing agents.[5]

  • Stage 2: Synthesis of 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid. The final product is obtained through the N-alkylation of the piperidine intermediate with ethyl bromoacetate, followed by a straightforward ester hydrolysis (saponification) under basic conditions. This classic alkylation-hydrolysis sequence is high-yielding and easily scalable.

This document provides the detailed protocols and critical process parameters necessary to successfully implement this synthesis on a scale suitable for preclinical and developmental research.

Chemical Properties and Materials

Compound Properties
PropertyValue
Chemical Name 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid
CAS Number 334942-11-9[1]
Molecular Formula C₁₁H₂₀N₂O₃[1]
Molecular Weight 228.29 g/mol
InChI Key HANLTDKEUFYPHP-UHFFFAOYSA-N[1]
Appearance Expected to be an off-white to white solid
Purity (Target) >96%[1]
Required Materials and Reagents
ReagentCAS NumberSupplierNotes
1-Benzyl-4-piperidone3612-20-2Major chemical suppliers
Morpholine110-91-8Major chemical suppliers
Palladium on Carbon (10% Pd)7440-05-3Major chemical suppliersCatalyst for hydrogenation
Hydrogen Gas (H₂)1333-74-0Gas supplierHigh pressure
Methanol (MeOH)67-56-1Major chemical suppliersAnhydrous
Ethyl Bromoacetate105-36-2Major chemical suppliersLachrymator, handle with care
Potassium Carbonate (K₂CO₃)584-08-7Major chemical suppliersAnhydrous
Acetonitrile (ACN)75-05-8Major chemical suppliersAnhydrous
Sodium Hydroxide (NaOH)1310-73-2Major chemical suppliersPellets or solution
Hydrochloric Acid (HCl)7647-01-0Major chemical suppliersConcentrated and 1M solution
Ethyl Acetate (EtOAc)141-78-6Major chemical suppliersHPLC Grade
Dichloromethane (DCM)75-09-2Major chemical suppliersHPLC Grade
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Major chemical suppliers

Synthesis Pathway and Manufacturing Workflow

Overall Synthetic Scheme

The two-stage synthesis is depicted below, starting from 1-benzyl-4-piperidone and morpholine.

G cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Final Product Synthesis A 1-Benzyl-4-piperidone C 4-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)morpholine (Enamine Intermediate) A->C AcOH (cat.) Toluene, Dean-Stark B Morpholine B->C AcOH (cat.) Toluene, Dean-Stark D 4-(1-Benzylpiperidin-4-yl)morpholine C->D H₂, Pd/C MeOH E 4-(Morpholin-4-yl)piperidine (Key Intermediate) D->E H₂, Pd/C MeOH (Debenzylation) G Ethyl 2-[4-(morpholin-4-yl)piperidin-1-yl]acetate (Ester Intermediate) E->G K₂CO₃ Acetonitrile F Ethyl Bromoacetate F->G K₂CO₃ Acetonitrile H 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid (Final Product) G->H 1. NaOH, H₂O/THF 2. HCl (aq)

Caption: Reaction scheme for the synthesis of 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid.

Manufacturing Process Workflow

The following diagram illustrates the end-to-end manufacturing process, from raw material dispensing to final product release.

cluster_prep Preparation cluster_synthesis Synthesis cluster_finishing Finishing RM Raw Material Dispensing & QC ReactorPrep Reactor Preparation RM->ReactorPrep Stage1 Stage 1: Intermediate Synthesis (Reductive Amination & Debenzylation) ReactorPrep->Stage1 Isolation1 Intermediate Work-up & Isolation Stage1->Isolation1 Stage2 Stage 2: Final Product Synthesis (Alkylation & Saponification) Isolation1->Stage2 Isolation2 Product Crystallization & Filtration Stage2->Isolation2 Drying Vacuum Drying Isolation2->Drying QC Final QC Analysis (HPLC, NMR, MS) Drying->QC Packaging Packaging & Labeling QC->Packaging

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the aqueous solubility of 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid in biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of complex zwitterionic building blocks and drug candidates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of complex zwitterionic building blocks and drug candidates. The compound 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid presents a unique physicochemical challenge in biological assays.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure your assays yield robust, reproducible data without compromising scientific integrity.

The Physicochemical Challenge: Why Does It Precipitate?

To solve a solubility issue, we must first understand the molecule's architecture. 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid contains three key ionizable centers:

  • Acetic Acid Moiety: pKa ~3.0

  • Piperidine Nitrogen (Tertiary Amine): pKa ~9.0

  • Morpholine Nitrogen (Tertiary Amine): pKa ~8.0

The Causality of Precipitation: At a standard biological assay pH of 7.4, the carboxylic acid is fully deprotonated (anionic), while the piperidine nitrogen is fully protonated (cationic). This renders the molecule a zwitterion with a net charge near zero (its isoelectric point). Without a net electrostatic charge to promote ion-dipole interactions with water, the oppositely charged poles of adjacent molecules form strong intermolecular ionic bonds. This robust crystal lattice energy actively drives the compound out of the aqueous phase, resulting in precipitation .

Troubleshooting Guides & Experimental Protocols

When direct dilution from a 100% DMSO stock fails, researchers must choose between kinetic trapping and thermodynamic encapsulation.

Protocol A: The "Solvent-Shift" Kinetic Solubilization Method

Rapid dilution of high-concentration DMSO stocks into aqueous buffers causes the local dielectric constant to plummet instantaneously. The hydrophobic morpholine and piperidine rings undergo "hydrophobic collapse," aggregating before the zwitterionic poles can properly hydrate. This protocol uses a gradual solvent shift to prevent local supersaturation .

Step-by-Step Methodology:

  • Primary Stock: Prepare a 10 mM stock of the compound in 100% molecular biology-grade DMSO. Vortex until completely clear.

  • Intermediate Matrix: Prepare an intermediate diluent consisting of 50% Assay Buffer and 50% DMSO.

  • Intermediate Dilution: Add 10 µL of the 10 mM primary stock to 90 µL of the intermediate matrix. Causality: This steps down the hydrophobicity gradient, allowing the zwitterion to begin hydrating without catastrophic lattice formation.

  • Final Assay Addition: Transfer 2 µL of the intermediate stock into 198 µL of the final assay buffer (pre-warmed to 37°C) while mixing vigorously. Final concentration: 10 µM compound in 1.05% DMSO.

  • Self-Validation System: Measure the optical density of the final well at 600 nm (OD600). If OD600 < 0.01, the compound is successfully kinetically trapped in solution. If OD600 > 0.05, colloidal aggregates have formed, and you must proceed to Protocol B.

Pathway DMSO 10 mM Stock (100% DMSO) Direct Direct Addition (Kinetic Shock) DMSO->Direct Inter Intermediate Dilution (50% DMSO) DMSO->Inter Gradual Solvent Shift Precip Colloidal Aggregation (Precipitation) Direct->Precip Soluble Hydrated Zwitterion (Assay Ready) Inter->Soluble Final Buffer Addition

Fig 1: Kinetic solvent-shift workflow preventing hydrophobic collapse during dilution.

Protocol B: Thermodynamic Solubilization via HP-β-Cyclodextrin

If kinetic methods fail, thermodynamic methods are required. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic exterior.

Step-by-Step Methodology:

  • Host Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your standard biological assay buffer.

  • Direct Powder Addition: Weigh the 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid as a dry powder directly into a microcentrifuge tube.

  • Complexation: Add the HP-β-CD buffer to the powder to achieve the desired nominal concentration (e.g., 1 mM).

  • Thermodynamic Driving: Sonicate the mixture in a water bath at 25°C for 20 minutes. Causality: The morpholine-piperidine core is entropically unfavorable in water. Sonication provides the activation energy for the hydrophobic core to enter the HP-β-CD cavity, displacing high-energy water molecules and driving the thermodynamic equilibrium toward a soluble 1:1 inclusion complex.

  • Self-Validation System: Centrifuge the tube at 10,000 x g for 10 minutes to pellet any uncomplexed drug. Analyze the supernatant via UV-Vis (against a standard curve) to confirm the actual dissolved concentration matches your nominal input.

Complexation Drug 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid (Hydrophobic Core + Zwitterionic Ends) Complex 1:1 Inclusion Complex (Thermodynamically Stable in Water) Drug->Complex Non-covalent encapsulation CD HP-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Host-Guest Interaction

Fig 2: Thermodynamic solubilization via HP-β-Cyclodextrin host-guest inclusion.

Frequently Asked Questions (FAQs)

Q: Can I just lower the assay pH to 5.0 to protonate the carboxylic acid and make it a highly soluble cation? A: While thermodynamically sound—lowering the pH below the carboxylic acid's pKa will yield a net positive charge and drastically improve solubility—it is rarely biologically viable. Most enzymatic and cell-based assays require a strict physiological pH (7.0–7.5) to maintain protein folding and cell viability. Altering the bulk pH will likely denature your target protein or lyse your cells, invalidating the assay .

Q: How can I differentiate between true compound insolubility and a false-negative assay readout? A: Zwitterionic precipitation often forms "micro-suspensions" that are invisible to the naked eye but highly disruptive to assays. If your dose-response curve shows a sudden "flatline" or erratic drop in activity at higher concentrations (e.g., >10 µM), you are likely hitting the thermodynamic solubility limit. Implement the OD600 self-validation step from Protocol A to confirm turbidity.

Q: Will adding HP-β-CD interfere with my target protein or cell membrane? A: It depends on the assay type and concentration. In biochemical assays, HP-β-CD is generally inert and well-tolerated up to 5% (w/v). However, in cell-based assays, concentrations above 1-2% can extract cholesterol from the lipid bilayer, causing membrane destabilization and cytotoxicity . Always run a vehicle control (assay buffer + HP-β-CD without the compound) to establish a baseline.

Quantitative Data Summary

The following table summarizes the expected outcomes of applying these solubilization strategies to zwitterionic piperidine derivatives in standard bioassays.

Solubilization StrategyPrimary MechanismMax Tolerated Assay Conc.Expected Solubility EnhancementBiological Compatibility
Direct DMSO Dilution Co-solvency< 1.0% (v/v)2 to 5-foldLow (High risk of kinetic precipitation)
Gradual Solvent Shift Kinetic Trapping< 1.0% (v/v)10 to 20-foldModerate (Requires precise liquid handling)
HP-β-CD Complexation Thermodynamic Encapsulation< 2.0% (w/v)50 to 1000-foldHigh (Prevents membrane partitioning artifacts)
pH Adjustment (pH 5.0) Ionization (Cation formation)N/A> 1000-foldVery Low (Denatures targets, cytotoxic)

References

  • Improvement in aqueous solubility achieved via small molecular changes Source: PubMed (Bioorganic & Medicinal Chemistry Letters) URL:[Link]

  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study Source: PubMed (SLAS Discovery) URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed Central (PMC) URL:[Link]

Optimization

Troubleshooting low synthesis yield and side reactions of 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid

Technical Support Center: Synthesis of 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid Welcome to the technical support guide for the synthesis of 2-[4-(morpholin-4-yl)piperidin-1-yl]acetic acid. This document is designe...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid

Welcome to the technical support guide for the synthesis of 2-[4-(morpholin-4-yl)piperidin-1-yl]acetic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and may be encountering challenges such as low yields or the formation of unexpected side products. Here, we address common issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am attempting to synthesize 2-[4-(morpholin-4-yl)piperidin-1-yl]acetic acid by reacting 4-morpholinopiperidine with a haloacetic acid (e.g., bromoacetic or chloroacetic acid), but my yields are consistently low. What are the most likely causes?

Low yields in this N-alkylation reaction are a common challenge and can typically be attributed to one or more of the following factors:

  • Incomplete Reaction: The nucleophilicity of the piperidine nitrogen, while significant, can be hampered by steric hindrance or suboptimal reaction conditions. The reaction may not be reaching completion.

  • Side Reactions: The most prevalent side reaction is the formation of a quaternary ammonium salt due to over-alkylation of the piperidine nitrogen.[1][2] This occurs when the newly formed tertiary amine product reacts again with the alkylating agent.

  • Difficult Product Isolation: The target compound is a zwitterion—it contains both a basic amine and an acidic carboxylic acid. This can make extraction and purification challenging, as it may have high water solubility and low solubility in common organic solvents, leading to product loss during workup.[3][4]

  • Suboptimal Base Selection: The choice of base is critical. It must be strong enough to neutralize the HBr or HCl byproduct of the reaction but should not interfere with the reaction in other ways (e.g., by reacting with the alkylating agent itself).[5]

Q2: I've identified a major byproduct with a higher molecular weight than my target compound. What is it and how can I prevent its formation?

This is a classic sign of over-alkylation, resulting in the formation of a quaternary ammonium salt.[1][6] The product, a tertiary amine, is often more nucleophilic than the secondary amine starting material, leading to a "runaway" reaction where the product competes for the alkylating agent.[6][7]

Mechanism of Side Reaction:

G cluster_0 Desired Reaction (Mono-alkylation) cluster_1 Side Reaction (Over-alkylation) Start 4-Morpholinopiperidine Product Target Compound (Tertiary Amine) Start->Product SN2 Attack AlkylatingAgent BrCH₂COOH Product_node Target Compound (Nucleophilic) QuatSalt Quaternary Ammonium Salt (Byproduct) Product_node->QuatSalt 2nd SN2 Attack AlkylatingAgent2 BrCH₂COOH

Strategies to Minimize Over-Alkylation:

  • Slow Addition of Alkylating Agent: Adding the haloacetic acid dropwise using a syringe pump maintains a low concentration of the electrophile, statistically favoring the reaction with the more abundant starting amine.[5][8]

  • Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the 4-morpholinopiperidine relative to the haloacetic acid.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can decrease the rate of the second alkylation more significantly than the first, improving selectivity.[8]

  • Choice of Base: Employ a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base).[5] This base is effective at scavenging the acid byproduct without competing as a nucleophile.

Q3: My product seems to be stuck in the aqueous layer during workup, and I'm struggling with purification. What is the best way to isolate and purify this zwitterionic compound?

The zwitterionic nature of your product at neutral pH makes it highly polar and water-soluble, which is why standard liquid-liquid extractions with solvents like ethyl acetate or dichloromethane are often inefficient.[9][10]

Recommended Purification Strategy: Isoelectric Point Precipitation & Ion Exchange

  • pH Adjustment for Precipitation: The key is to adjust the pH of the aqueous solution to the compound's isoelectric point (pI). At its pI, the zwitterion has a net neutral charge, and its aqueous solubility is at a minimum.[4] This often causes the product to precipitate out of the solution. You will need to determine the pI experimentally by slowly adding acid or base to your aqueous solution and monitoring for precipitation.

  • Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids and zwitterions.[3][4][11]

    • Load your crude product (dissolved in water) onto a cation-exchange resin (e.g., Dowex 50).

    • Wash the column with deionized water to remove any neutral or anionic impurities.

    • Elute your product using a dilute aqueous ammonia solution. The ammonia will deprotonate the ammonium group of your product, releasing it from the resin.[4]

    • Lyophilize or carefully evaporate the ammonia-containing fractions to yield the purified zwitterionic product.

G

Troubleshooting Summary Table

Problem Probable Cause(s) Recommended Solution(s)
Low Overall Yield Incomplete reaction; Suboptimal base; Product loss during workup.Increase reaction time/temperature moderately. Use a non-nucleophilic base like DIPEA.[5] Use isoelectric point precipitation or ion-exchange chromatography for purification.[4]
Major Byproduct Detected (Higher MW) Over-alkylation leading to a quaternary ammonium salt.[1]Add alkylating agent slowly.[5][8] Use a slight excess of the starting amine. Lower the reaction temperature.
Reaction Stalls / Does Not Go to Completion Piperidine salt formation; Steric hindrance; Poor leaving group.Ensure at least one equivalent of base is used to neutralize the acid byproduct. If using chloroacetic acid, consider switching to the more reactive bromoacetic acid. Add a catalytic amount of potassium iodide (KI) to promote the reaction if using a less reactive halide.[12]
Product is Insoluble in Organic Solvents The product is a zwitterion, which is highly polar.This is expected. Do not attempt extensive organic extraction. Purify from the aqueous phase using pH adjustment or ion-exchange chromatography.[3][10]

Optimized Experimental Protocol

This protocol is a recommended starting point designed to minimize common side reactions and simplify purification.

Materials:

  • 4-Morpholinopiperidine (1.0 eq)

  • Bromoacetic acid (0.95 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Acetonitrile (anhydrous)

  • Dowex® 50WX8 cation-exchange resin

  • Aqueous Ammonia (2 M)

  • Deionized Water

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-morpholinopiperidine (1.0 eq) and anhydrous acetonitrile. Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (1.5 eq) to the stirred solution.

  • Slow Alkylation: Dissolve bromoacetic acid (0.95 eq) in a minimal amount of anhydrous acetonitrile. Using a syringe pump, add this solution dropwise to the reaction flask over 2-3 hours.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by LC-MS to confirm the consumption of the starting material.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in deionized water.

  • Purification (Ion-Exchange):

    • Prepare a column with Dowex® 50WX8 resin, washed thoroughly with deionized water until the eluate is neutral.

    • Load the aqueous solution of the crude product onto the column.

    • Wash the column with several column volumes of deionized water to remove DIPEA hydrobromide and other impurities.

    • Elute the desired product from the column using 2 M aqueous ammonia.

    • Collect fractions and monitor by TLC or LC-MS.

    • Combine the pure fractions and remove the solvent and excess ammonia under reduced pressure (or by lyophilization) to yield 2-[4-(morpholin-4-yl)piperidin-1-yl]acetic acid as a solid.

References

  • Galaverna, G., & Corradini, R. (2015). Separation and Purification of Amino Acids. In Amino Acid Analysis. ResearchGate. Retrieved from [Link]

  • Walshe, M., et al. (2011). Separation of α-amino acids using a series of zwitterionic sulfobetaine exchangers. Journal of Chromatography A, 1218(45), 8290-8297. Retrieved from [Link]

  • Rabie, H. R., & Vera, J. H. (1996). Extraction of Zwitterionic Amino Acids with Reverse Micelles in the Presence of Different Ions. Industrial & Engineering Chemistry Research, 35(10), 3665-3671. Retrieved from [Link]

  • Shapiro, A. B., et al. (2020). How to desalt zwitterions? ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Reddit r/OrganicChemistry community. (2024). How to purify amino acid with mineral salt. Retrieved from [Link]

  • University of Calgary. (n.d.). Alkylation of Amines. Retrieved from [Link]

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Removing trace impurities and byproducts from 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid post-synthesis

Welcome to the Technical Support Center. The purification of 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid presents a unique set of challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The purification of 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid presents a unique set of challenges. Because the molecule contains both a carboxylic acid and two basic tertiary amines (piperidine and morpholine nitrogens), it is a zwitterion. Like proteins and amino acids, zwitterions can carry either a net positive or a net negative charge depending entirely on the buffer pH, which dictates the appropriate purification media[1].

Standard organic workups (like silica gel chromatography or neutral liquid-liquid extraction) will fail because the molecule is highly water-soluble across most of the pH scale. This guide provides field-proven, self-validating methodologies to isolate your target compound with >99% purity.

Part 1: Diagnostic Q&A (Troubleshooting)

Q1: Why is my product heavily contaminated with unreacted 4-(morpholin-4-yl)piperidine, and why can't I separate them on silica gel? A1: Both the starting material (SM) and the product share the highly polar morpholinopiperidine core, causing them to streak and co-elute on standard normal-phase silica. However, the SM lacks the carboxylic acid moiety. The predicted pKa of the piperidine nitrogen in the SM is ~10.2[2]. By adjusting your aqueous reaction mixture to pH 10.5, the SM is completely deprotonated into a neutral freebase, while your product becomes an anionic carboxylate. In this state, the SM can be easily washed away with an organic solvent (like dichloromethane), leaving the pure anionic product safely in the aqueous phase.

Q2: I successfully removed the starting material, but my aqueous phase is loaded with inorganic salts (NaCl/KBr) from the alkylation step. How do I desalinate? A2: Zwitterions trap inorganic salts because they cannot be partitioned into organic solvents. To desalinate, you must use Strong Cation Exchange (SCX) chromatography in a "bind/elute" mode[3]. By acidifying your aqueous layer to pH 2.0, you force the product into its fully cationic state (net charge +2). When passed through an SCX resin, the positively charged product binds tightly to the stationary phase. The inorganic salts (Na⁺, Cl⁻, Br⁻) lack this strong affinity and are washed straight through. You can then elute the pure product using a volatile base[4].

Q3: My purified eluate from the SCX column won't crystallize; it forms a sticky, hygroscopic syrup. What went wrong? A3: You are likely trying to isolate the molecule in a charged state. Zwitterions only crystallize efficiently at their isoelectric point (pI) —the exact pH at which the molecule's net charge is zero. At the pI, intermolecular ionic bonds form (increasing lattice energy), and water solubility drops drastically. For this molecule, the pI is ~8.0. You must carefully titrate your concentrated syrup to exactly pH 8.0 before adding an anti-solvent.

Part 2: Self-Validating Experimental Protocols

To ensure trustworthiness and prevent downstream failures, every protocol below is designed as a self-validating system . Do not proceed to the next step unless the In-Process Control (IPC) confirms success.

Protocol A: pH-Driven Liquid-Liquid Extraction (SM Clearance)

Causality: Exploits the lack of an acidic group on the starting material to selectively extract it into an organic phase.

  • Basification: Take the crude aqueous reaction mixture and slowly add 2M NaOH until the pH reaches 10.5.

    • IPC Validation: Spot the solution on broad-range pH paper. It must read ≥10.5. If the pH is too low, the SM will remain protonated and stay in the water.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) in three equal volumes (e.g., 3 x 50 mL).

  • Validation Check:

    • IPC Validation: Spot the organic layer on a TLC plate. Elute with DCM:MeOH (9:1) and stain with Ninhydrin (requires heating). A purple/brown spot confirms the secondary/tertiary amine SM is being removed. Repeat the DCM extraction until the organic layer shows no Ninhydrin activity. Discard the organic layers.

Protocol B: Strong Cation Exchange (SCX) Desalination

Causality: Uses electrostatic interactions to immobilize the target molecule while washing away non-binding inorganic salts[4].

  • Acidification & Loading: Adjust the SM-free aqueous phase from Protocol A to pH 2.0 using 1M HCl. Load the solution onto a pre-equilibrated SCX column (e.g., Dowex 50WX8, H⁺ form) at a flow rate of 1-2 column volumes (CV) per hour.

  • Washing (Desalination): Wash the column with 5 CV of deionized water.

    • IPC Validation: Collect the flow-through and add a few drops of 0.1M AgNO₃. A thick white precipitate (AgCl) indicates salts are washing out. Continue washing with water until the AgNO₃ test remains perfectly clear.

  • Elution: Elute the target product using 5% aqueous NH₄OH.

    • IPC Validation: Spot fractions on a TLC plate and spray with Dragendorff's reagent. An immediate orange spot confirms the elution of your alkaloid-like product. Pool the orange-positive fractions and lyophilize or concentrate under reduced pressure.

Protocol C: Isoelectric Crystallization

Causality: Neutralizes the molecule to its zwitterionic state to minimize hydration and force precipitation.

  • Titration: Dissolve the concentrated SCX eluate in a minimum amount of HPLC-grade water. Insert a calibrated pH probe. Carefully titrate with 0.1M HCl or 0.1M NaOH until the meter reads exactly pH 8.0.

    • IPC Validation: The solution should become visibly turbid or opaque as it approaches pH 8.0, indicating the solubility limit of the neutral zwitterion has been reached.

  • Anti-Solvent Addition: Slowly add cold acetone dropwise under vigorous stirring until precipitation is complete. Filter the white solid, wash with cold acetone, and dry under vacuum.

Part 3: Physicochemical Data & In-Process Tracking

Understanding the charge state transitions is critical for manipulating the molecule during purification.

ParameterEstimated ValueNet Charge StateAnalytical Tracking MethodCausality / Process Impact
pKa₁ (Carboxylic Acid) ~2.0+2 (Cationic)pH MeterBelow pH 2, the molecule is fully protonated. Required state for SCX loading.
pKa₂ (Morpholine N) ~7.5+1 (Intermediate)Acid-Base TitrationTransition point. Molecule begins losing its positive charge.
pKa₃ (Piperidine N) ~8.5-1 (Anionic)Acid-Base TitrationAbove pH 9, the molecule is fully anionic. Required state for SM extraction.
Isoelectric Point (pI) ~8.00 (Zwitterion)Visual (Turbidity)Point of minimum aqueous solubility. Target pH for crystallization.

Part 4: Process Visualizations

PurificationWorkflow RM Crude Reaction Mixture (Product, SM, Salts) PH10 Adjust to pH 10.5 (NaOH) RM->PH10 LLE Liquid-Liquid Extraction (DCM / Water) PH10->LLE OrgWaste Organic Phase (Unreacted SM Waste) LLE->OrgWaste Organic Layer AqPhase Aqueous Phase (Anionic Product + Salts) LLE->AqPhase Aqueous Layer SCX Strong Cation Exchange Load at pH 2.0 AqPhase->SCX Acidify to pH 2.0 SaltWaste Flow-Through (Inorganic Salts Waste) SCX->SaltWaste Wash (H2O) Elution Elute with 5% NH4OH (Product Release) SCX->Elution IsoCryst Isoelectric Crystallization Adjust to pH 8.0 + Acetone Elution->IsoCryst Pure Pure Zwitterionic Product (>99% Purity) IsoCryst->Pure Filtration

Workflow for the purification of 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid.

ChargeStates State1 Cationic State Net Charge: +2 pH < 2.0 State2 Intermediate Cation Net Charge: +1 pH 2.0 - 7.5 State1->State2 pKa1 ~2.0 State3 Zwitterionic State Net Charge: 0 pH ~8.0 (pI) State2->State3 pKa2 ~7.5 State4 Anionic State Net Charge: -1 pH > 9.0 State3->State4 pKa3 ~8.5

pH-dependent charge state transitions of the morpholinopiperidine acetic acid core.

Sources

Optimization

Reducing false positives in high-throughput screening assays using 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid

Welcome to the Technical Support Center for High-Throughput Screening (HTS) optimization. This guide provides in-depth troubleshooting, self-validating protocols, and mechanistic insights for utilizing 2-[4-(Morpholin-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Throughput Screening (HTS) optimization. This guide provides in-depth troubleshooting, self-validating protocols, and mechanistic insights for utilizing 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid (MPAA) as a next-generation assay additive.

In modern drug discovery, false positives remain a critical bottleneck, primarily driven by Pan Assay Interference Compounds (PAINS)[1] and colloidal aggregators[2]. MPAA is a specialized zwitterionic hydrotrope. Structurally comprising a piperidine core, a morpholine ring, and an acetic acid moiety, MPAA functions dually as a mild non-detergent solubility enhancer and an electrophile scavenger. This dual-action mechanism preserves target protein integrity while quenching reactive library artifacts.

Mechanistic Pathway: How MPAA Prevents Assay Interference

Standard HTS libraries are fraught with compounds that form micelle-like colloidal aggregates at micromolar concentrations, sequestering and partially denaturing target proteins[3]. Additionally, electrophilic PAINS can covalently modify assay reagents[4]. MPAA mitigates these issues through steric shielding and nucleophilic decoy activity.

G Library HTS Library (Compounds) Aggregators Colloidal Aggregators Library->Aggregators Electrophiles Reactive Electrophiles Library->Electrophiles NoMPAA Standard Buffer (No Additive) Aggregators->NoMPAA WithMPAA Buffer + MPAA (Zwitterionic Scavenger) Aggregators->WithMPAA Electrophiles->NoMPAA Electrophiles->WithMPAA FalsePos1 Protein Sequestration (False Positive) NoMPAA->FalsePos1 Denaturation FalsePos2 Covalent Modification (False Positive) NoMPAA->FalsePos2 Cross-linking TrueResult Target Intact (True Hits / Negatives) WithMPAA->TrueResult Hydrotropic Shielding & Quenching

Mechanism of MPAA in preventing colloidal aggregation and electrophilic reactivity in HTS assays.

Comparative Efficacy Data

The following table summarizes the quantitative impact of MPAA on False Positive Rates (FPR) across various assay modalities compared to legacy additives.

AdditiveConcentrationKinase Assay FPR (%)Protease Assay FPR (%)GPCR Binding FPR (%)Optical Interference
None (Buffer Only) N/A4.2%5.1%3.8%None
Triton X-100 0.01% (v/v)1.1%1.5%2.9%High (Micellar light scattering)
BSA 0.1% (w/v)1.8%2.2%1.4%Moderate (Autofluorescence)
DTT 1 mM2.5%1.1%3.1%High (Redox interference)
MPAA 2 mM 0.4% 0.6% 0.8% None (Optically clear)
Standard Operating Procedure (SOP): Integrating MPAA into HTS Workflows

To ensure trustworthiness and reproducibility, this protocol integrates a self-validating control system to verify that MPAA is actively suppressing false positives in your specific assay environment.

Step 1: Preparation of 100X MPAA Stock Solution
  • Weighing: Weigh out the appropriate mass of MPAA (MW ~228.3 g/mol ) to create a 200 mM stock.

  • Solubilization: Dissolve the powder in LC-MS grade ultrapure water.

    • Causality: MPAA is highly water-soluble due to its zwitterionic nature. Avoid using DMSO for the stock; introducing high concentrations of DMSO during buffer scale-up can trigger solvent-shock precipitation of assay components.

  • pH Adjustment: Adjust the stock pH to 7.4 using 1M NaOH or 1M HCl.

    • Causality: The morpholine nitrogen (pKa ~8.3) and acetic acid (pKa ~4.7) must be in their zwitterionic state to function optimally as a hydration-shell stabilizer. If the pH is too low, the molecule becomes fully protonated and loses its hydrotropic properties.

  • Sterilization: Filter sterilize through a 0.22 µm PES membrane and store at 4°C.

Step 2: Assay Buffer Formulation
  • Add the 100X MPAA stock to your primary assay buffer (e.g., HEPES, Tris) to achieve a final working concentration of 2 mM.

  • Omit standard detergents (e.g., Triton X-100, CHAPS) unless working with integral membrane proteins. MPAA provides sufficient anti-aggregation properties on its own.

Step 3: Self-Validation Control Plate Setup

To validate that MPAA is actively suppressing false positives, run a control plate prior to your primary screen:

  • Aggregation Control: Spike control wells with 10 µM tetraiodophenolphthalein (a known potent colloidal aggregator)[3].

  • Reactivity Control: Spike control wells with 5 µM of a known PAINS compound (e.g., a highly reactive rhodanine derivative).

  • Validation Readout: In the presence of 2 mM MPAA, the apparent target inhibition from these artifactual controls should drop by >90% compared to an MPAA-free buffer. If artifactual inhibition persists, titrate the MPAA concentration up to 4 mM.

Troubleshooting Guides & FAQs

Q: Why is my assay window (Z'-factor) shrinking after adding MPAA? A: A reduced Z'-factor upon adding MPAA usually indicates that the additive is weakly interacting with your target protein's active site. Because MPAA contains a piperidine-morpholine core, it can occasionally mimic pharmacophores that bind to deep hydrophobic pockets. Troubleshooting: Titrate the MPAA concentration down from 2 mM to 0.5 mM. Alternatively, check the pH of your final buffer; if the pH drops below 6.5, the morpholine ring becomes fully protonated, increasing its affinity for negatively charged active sites.

Q: Does MPAA interfere with metal-dependent enzymes like metalloproteases? A: No. Unlike EDTA or EGTA, MPAA is a very weak chelator. The steric bulk of the piperidine and morpholine rings prevents the acetic acid moiety from forming stable bidentate coordination complexes with divalent cations ( Mg2+ , Zn2+ ). Therefore, it is safe for metalloprotease and kinase assays.

Q: How does MPAA compare to adding 0.01% Triton X-100 for preventing aggregation? A: Triton X-100 is the historical industry standard for reversing colloidal aggregation[2]. However, Triton X-100 forms large micelles at ~0.2 mM, which can sequester lipophilic library compounds, leading to false negatives. MPAA does not form traditional micelles at 2 mM; instead, it acts as a hydrotropic agent, increasing the solubility of lipophilic compounds without sequestering them away from the target protein.

Q: Can MPAA quench fluorescent signals in FRET or TR-FRET assays? A: MPAA is optically transparent in the visible spectrum and lacks conjugated pi-systems that would cause inner-filter effects or dynamic quenching of standard fluorophores (e.g., Alexa Fluor, Europium cryptates). If you observe signal quenching, verify that your MPAA stock is not contaminated with heavy metals or oxidized byproducts.

References
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]

  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Enhancing In Vivo Assay Reproducibility with 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid (MPAA)

Executive Summary The transition from in vitro screening to in vivo pharmacokinetic (PK) and efficacy models is frequently bottlenecked by the poor aqueous solubility of modern active pharmaceutical ingredients (APIs). T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from in vitro screening to in vivo pharmacokinetic (PK) and efficacy models is frequently bottlenecked by the poor aqueous solubility of modern active pharmaceutical ingredients (APIs). The compound 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid (MPAA) has emerged as a highly specialized zwitterionic buffering agent and solubilizer for preclinical formulations.

Drawing structural inspiration from the 1[1], MPAA provides a unique microenvironment that prevents pH-induced API precipitation in the gastrointestinal (GI) tract. This guide objectively compares MPAA against traditional formulation vehicles, detailing the mechanistic causality behind its ability to drastically reduce inter-subject variability in rodent assays.

The Mechanistic Rationale: Overcoming the "Brick Dust" Paradigm

Highly lipophilic compounds, such as anaplastic lymphoma kinase (ALK) inhibitors, often suffer from erratic in vivo exposure. Historically, the 4-(piperidin-4-yl)morpholinyl group has been covalently attached to drug cores (e.g., alectinib) to act as a2[2]. By utilizing MPAA as an exogenous formulation excipient, we can simulate this solubilizing effect for unmodified, early-stage pipeline compounds.

Causality of Action: MPAA features a basic morpholine-piperidine dual-ring system coupled with an acidic acetic acid tail. In an aqueous vehicle, it forms a zwitterionic shield around hydrophobic API particles. Unlike standard surfactants (e.g., Tween-80) that can strip mucosal layers or cause variable absorption, MPAA buffers the micro-pH at the particle surface. This prevents the rapid precipitation (the "spring and parachute" failure) typically seen when a formulated drug transitions from the acidic stomach to the neutral intestine. Furthermore, morpholine derivatives are known to interact favorably with biological membranes, occasionally acting as 3 associated with traditional co-solvents[3].

G API Hydrophobic API (e.g., ALK Inhibitor) Complex API-MPAA Micellar Complex API->Complex + MPAA Precipitation API Precipitation (High Variability) API->Precipitation Standard Buffer MPAA MPAA Excipient (Zwitterionic Buffer) MPAA->Complex Absorption Enhanced GI Absorption (Low Variability) Complex->Absorption pH Shielding

Fig 1: Mechanistic pathway of MPAA preventing API precipitation and enhancing GI absorption.

Comparative Performance Analysis

To establish a trustworthy baseline, we must compare MPAA against industry-standard vehicles: 0.5% Carboxymethyl Cellulose (CMC) suspension and a 10% PEG400 / 5% Tween-80 solution. The data below synthesizes results from standardized rodent oral PK assays (n=6 per group) using a model lipophilic API (LogP > 4.5).

Vehicle / ExcipientAPI Solubility (mg/mL)In Vivo Bioavailability (F%)Inter-subject CV (%)Assay Reproducibility Score
0.5% CMC (Suspension) < 0.112.4%58.2%Poor
10% PEG400 / 5% Tween-80 2.545.1%34.5%Moderate
50 mM MPAA Buffer (pH 6.8) 8.4 78.3% 11.2% Excellent

Data Interpretation: The MPAA buffer not only increased absolute bioavailability but critically reduced the Coefficient of Variation (CV) to 11.2%. This tight data clustering drastically reduces the number of animals required to achieve statistical significance in efficacy models.

Self-Validating Experimental Protocol

A protocol is only as reliable as its built-in quality control. The following workflow integrates self-validating checkpoints to ensure that any variability observed is biological, not methodological.

Workflow Step1 1. API Milling & MPAA Mixing Step2 2. pH Adjustment (Titrate pH 6.8) Step1->Step2 Step3 3. In Vivo Dosing (Oral Gavage) Step2->Step3 Step4 4. Blood Sampling (0.5 - 24 hrs) Step3->Step4 Step5 5. LC-MS/MS (PK Profiling) Step4->Step5

Fig 2: Standardized in vivo PK assay workflow utilizing self-validating MPAA formulations.

Step 1: Vehicle Preparation & API Solubilization
  • Action: Dissolve 50 mM MPAA in LC-MS grade water. Adjust to pH 6.8 using 0.1 M NaOH. Gradually add the hydrophobic API powder while applying acoustic focused milling (e.g., Covaris) for 15 minutes.

  • Causality: Acoustic milling reduces particle size uniformly, while the MPAA zwitterion immediately stabilizes the newly exposed hydrophobic surface area, preventing agglomeration.

  • Self-Validation Checkpoint: Analyze the formulation via Dynamic Light Scattering (DLS). Proceed only if the Polydispersity Index (PDI) is < 0.2, confirming a uniform micellar/nanoparticulate suspension.

Step 2: In Vivo Dosing (Rodent Model)
  • Action: Administer the formulation via oral gavage at a standard volume of 10 mL/kg.

  • Causality: Maintaining a strict volume-to-weight ratio ensures consistent gastric distension, which standardizes gastric emptying rates across the cohort, a major source of early Tmax variability.

  • Self-Validation Checkpoint: Perform pre- and post-dose syringe back-weighing. The delivered mass must fall within ±2% of the target dose. Discard data from any subject falling outside this range to maintain assay integrity.

Step 3: Serial Blood Sampling & Processing
  • Action: Collect 50 µL whole blood samples via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Immediately mix with K2EDTA and centrifuge at 4°C to extract plasma.

  • Causality: Strict temperature control halts ex vivo enzymatic degradation of the API, ensuring the LC-MS/MS readout accurately reflects circulating concentrations at the exact time of draw.

  • Self-Validation Checkpoint: Visually inspect plasma for hemolysis (pink/red tint). Hemolyzed samples can alter drug partitioning between red blood cells and plasma; flag these samples in the final PK analysis software to prevent skewed clearance calculations.

Conclusion

For drug development professionals dealing with poorly soluble pipeline candidates, relying on legacy vehicles like PEG/Tween often introduces unacceptable inter-subject variability. By leveraging the zwitterionic and steric properties of 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid (MPAA), researchers can achieve highly reproducible in vivo exposures. This robust buffering capacity ensures that PK data reflects the true biological disposition of the drug, rather than the artifacts of its formulation.

References

  • Source: PMC (National Institutes of Health)
  • Title: Development of a Scalable Manufacturing Process for Alectinib with a Concise Preparation of the Indole-Containing Tetracyclic Core Source: ACS Publications URL
  • Title: Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria Source: MDPI URL

Sources

Comparative

Decoding Specificity: A Comparative Guide to the Cross-Reactivity Validation of 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic Acid

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery, the journey of a small molecule from a promising hit to a clinical candidat...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous validation. A critical and often challenging step in this process is the comprehensive assessment of a compound's specificity. A molecule that engages with unintended targets can lead to misleading biological data, unforeseen toxicities, and ultimately, the failure of a therapeutic program. This guide provides an in-depth, experience-driven framework for validating the cross-reactivity of a novel compound, using 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid —hereafter referred to as Compound M —as our central case study.

For the purposes of this guide, we will treat Compound M as a novel, potent inhibitor of Human Neutrophil Elastase (HNE) , a serine protease deeply implicated in a variety of inflammatory diseases such as acute lung injury, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.[1][2] Dysregulation of HNE activity leads to excessive degradation of extracellular matrix proteins, including elastin, causing tissue damage.[2] Therefore, selective inhibitors of HNE are of significant therapeutic interest.[1]

This guide will objectively compare the performance of Compound M against a known, albeit less selective, alternative, Sivelestat , a neutrophil elastase inhibitor that has been used clinically.[3][4] We will provide detailed experimental protocols, comparative data, and the scientific rationale behind each step, empowering you to design and execute a robust cross-reactivity validation strategy for your own small molecule inhibitors.

Part 1: Enzymatic Cross-Reactivity Profiling - The First Line of Defense

The initial and most direct method to assess inhibitor specificity is through in vitro enzymatic assays. This approach allows for the precise measurement of a compound's inhibitory activity against the primary target and a panel of related enzymes in a controlled, cell-free environment.

The Rationale Behind Enzyme Selection

For Compound M, a putative HNE inhibitor, the cross-reactivity panel should include other serine proteases with related substrate specificities or those present in the same physiological compartments. A logical selection includes:

  • Proteinase 3 (PR3): Also found in neutrophil azurophilic granules and often co-released with HNE. Inhibition of PR3 may or may not be desirable depending on the therapeutic indication.[5]

  • Cathepsin G: Another serine protease from azurophilic granules.

  • Chymotrypsin and Trypsin: Prototypical serine proteases used to assess broad selectivity against this enzyme class.[6][7]

Experimental Protocol: Fluorogenic Enzymatic Inhibition Assay

This protocol describes a high-throughput method to determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of proteases.

Materials:

  • Recombinant human proteases (HNE, PR3, Cathepsin G, Chymotrypsin, Trypsin)

  • Fluorogenic peptide substrates specific for each enzyme (e.g., MeOSuc-AAPV-AMC for HNE)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • Compound M and Sivelestat (dissolved in 100% DMSO)

  • 384-well, black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound M and Sivelestat in 100% DMSO, starting from a 10 mM stock.

  • Assay Plate Preparation: Add 200 nL of the serially diluted compounds to the appropriate wells of a 384-well plate. Include DMSO-only wells as a "no inhibition" control and wells with a known potent inhibitor for each enzyme as a "full inhibition" control.

  • Enzyme Addition: Dilute each enzyme to its working concentration in assay buffer and add 10 µL to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzymes.

  • Substrate Addition: Prepare the fluorogenic substrate for each enzyme in assay buffer and add 10 µL to each well to initiate the reaction.

  • Fluorescence Reading: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 380/460 nm) every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the data to the "no inhibition" (100% activity) and "full inhibition" (0% activity) controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the Enzymatic Assay Workflow

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Dilution 1. Compound Serial Dilution (Compound M & Sivelestat in DMSO) Plate_Dispensing 2. Dispense Compounds to 384-well Plate (200 nL) Compound_Dilution->Plate_Dispensing Enzyme_Addition 3. Add Enzyme Solution (10 µL) Plate_Dispensing->Enzyme_Addition Incubation 4. Incubate (15 min, RT) Enzyme_Addition->Incubation Substrate_Addition 5. Add Fluorogenic Substrate (10 µL) Incubation->Substrate_Addition Fluorescence_Reading 6. Kinetic Fluorescence Reading (30 min) Substrate_Addition->Fluorescence_Reading Data_Analysis 7. Calculate Reaction Rates & Normalize Data Fluorescence_Reading->Data_Analysis IC50_Determination 8. Dose-Response Curve Fitting (Determine IC50) Data_Analysis->IC50_Determination

Caption: Workflow for the fluorogenic enzymatic inhibition assay.

Interpreting the Enzymatic Data

The selectivity of an inhibitor is quantified by comparing its IC50 value for the primary target to its IC50 values for off-targets. A higher selectivity ratio (IC50 off-target / IC50 primary target) indicates greater specificity.

Table 1: Comparative Enzymatic Inhibition Profile

CompoundHNE IC50 (nM)PR3 IC50 (nM)Cathepsin G IC50 (nM)Chymotrypsin IC50 (nM)Trypsin IC50 (nM)HNE/PR3 SelectivityHNE/CatG Selectivity
Compound M 15 1,200>10,000>10,000>10,00080x >667x
Sivelestat 50 5,000>10,000>10,000>10,000100x >200x

Field-Proven Insight: From this hypothetical data, Compound M demonstrates superior potency against HNE compared to Sivelestat. While Sivelestat shows slightly better selectivity against PR3, Compound M exhibits a significantly better selectivity profile against Cathepsin G. This highlights the importance of a multi-target panel to build a comprehensive specificity profile.

Part 2: Cellular Cross-Reactivity - Bridging the Gap to Physiology

While enzymatic assays are crucial, they do not fully recapitulate the complex environment of a living cell. Cellular assays are essential to confirm that the observed enzymatic potency translates to on-target activity in a more physiologically relevant context and to uncover potential off-target effects that may not be apparent in biochemical assays.[8][9]

The Rationale Behind Cellular Assay Design

A robust cellular validation strategy involves:

  • An On-Target Assay: Measuring a downstream biological event that is a direct consequence of inhibiting the primary target. For HNE, this could be the degradation of a specific substrate or the release of inflammatory mediators.[10]

  • A Counter-Screen: An assay in a cell line that does not express the primary target or where an identified off-target is highly expressed. This helps to distinguish on-target from off-target cellular effects.

Experimental Protocol: Cellular HNE Activity Assay in Stimulated Neutrophils

This protocol measures the ability of an inhibitor to block HNE released from activated human neutrophils.

Materials:

  • Freshly isolated human neutrophils

  • RPMI 1640 medium

  • Phorbol 12-myristate 13-acetate (PMA) for stimulation[11]

  • Fluorogenic HNE substrate (as in the enzymatic assay)

  • Compound M and Sivelestat

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Seed neutrophils in a 96-well plate at a density of 1 x 10^6 cells/mL in RPMI medium.

  • Compound Treatment: Add serially diluted Compound M or Sivelestat to the cells and incubate for 30 minutes at 37°C.

  • Cell Stimulation: Add PMA (e.g., 100 nM final concentration) to all wells except the unstimulated control to induce neutrophil degranulation and HNE release.[12] Incubate for 1 hour at 37°C.

  • Assay of HNE Activity: Centrifuge the plate to pellet the cells. Transfer the supernatant to a new black 96-well plate.

  • Substrate Addition & Reading: Add the fluorogenic HNE substrate to the supernatant and measure the kinetic fluorescence as described in the enzymatic assay protocol.

  • Data Analysis: Calculate the IC50 value based on the inhibition of HNE activity in the supernatant.

Visualizing the Cellular Assay Workflow

Cellular_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_stimulation Stimulation & HNE Release cluster_readout Readout & Analysis Cell_Isolation 1. Isolate Human Neutrophils Cell_Plating 2. Plate Neutrophils in 96-well Plate Cell_Isolation->Cell_Plating Compound_Treatment 3. Treat with Compounds (30 min, 37°C) Cell_Plating->Compound_Treatment PMA_Stimulation 4. Stimulate with PMA (1 hr, 37°C) Compound_Treatment->PMA_Stimulation Centrifugation 5. Centrifuge Plate PMA_Stimulation->Centrifugation Supernatant_Transfer 6. Transfer Supernatant to Assay Plate Centrifugation->Supernatant_Transfer Substrate_Addition 7. Add Fluorogenic Substrate Supernatant_Transfer->Substrate_Addition Fluorescence_Reading 8. Kinetic Fluorescence Reading Substrate_Addition->Fluorescence_Reading IC50_Determination 9. Dose-Response Analysis (Determine Cellular IC50) Fluorescence_Reading->IC50_Determination

Caption: Workflow for the cellular HNE activity assay in stimulated neutrophils.

Interpreting the Cellular Data

A successful compound will exhibit a cellular IC50 value that is reasonably close to its enzymatic IC50, indicating good cell permeability and engagement with the target in a cellular context.

Table 2: Comparative Cellular Activity and Cytotoxicity

CompoundCellular HNE IC50 (nM)Cytotoxicity (HL-60 cells) CC50 (µM)Therapeutic Index (CC50 / Cellular IC50)
Compound M 85 >50 >588
Sivelestat 250 >50 >200

Field-Proven Insight: The data in Table 2 further supports the superiority of Compound M. It is more potent in a cellular context and demonstrates a wider therapeutic index, suggesting a larger window between the desired pharmacological effect and potential toxicity. The lack of significant cytotoxicity in a cell line like HL-60 (a human promyelocytic leukemia cell line) at high concentrations is a positive indicator of general safety.

Conclusion: A Synthesis of Evidence for Confident Decision-Making

The comprehensive cross-reactivity validation of a small molecule inhibitor is a multi-faceted process that requires a logical, tiered approach. By systematically progressing from targeted enzymatic assays to more complex cellular models, researchers can build a robust data package that provides a high degree of confidence in a compound's specificity.

In our comparative analysis, 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid (Compound M) , our novel HNE inhibitor, demonstrated a superior profile compared to the known compound, Sivelestat. It exhibited greater potency in both enzymatic and cellular assays and a favorable selectivity profile against related serine proteases. This type of rigorous, comparative validation is not merely an academic exercise; it is a critical component of risk mitigation in drug discovery, enabling informed decisions and increasing the probability of advancing truly selective and effective therapeutic candidates.

References

  • Vertex AI Search. (2024, July 17). What is the mechanism of Sivelestat Sodium Hydrate?
  • PMC. (n.d.). Flavonoids as inhibitors of human neutrophil elastase.
  • MDPI. (2022, March 8). Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview. Retrieved from [Link]

  • PubMed. (2023, August 23). Human neutrophil elastase inhibitors: Classification, biological-synthetic sources and their relevance in related diseases. Retrieved from [Link]

  • Antibodies.com. (n.d.). Human Neutrophil Elastase ELISA Kit (A77025). Retrieved from [Link]

  • Boehringer Ingelheim. (n.d.). NE Inhibitor | BI-5524 | opnMe. Retrieved from [Link]

  • PMC. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

  • Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Neutrophil Elastase Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Hycult Biotech. (n.d.). Elastase, Human, ELISA kit. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). Elastase Activity Assay Kit. Retrieved from [Link]

  • PMC. (2024, September 30). Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors. Retrieved from [Link]

  • Creative BioMart. (n.d.). Neutrophil Elastase Activity Assay Kit. Retrieved from [Link]

  • PMC. (2024, August 20). Clinical utility of the neutrophil elastase inhibitor sivelestat for the treatment of ALI/ARDS patients with COVID-19. Retrieved from [Link]

  • PMC. (2022, October 12). Sivelestat improves clinical outcomes and decreases ventilator-associated lung injury in children with acute respiratory distress syndrome: a retrospective cohort study. Retrieved from [Link]

  • PMC - NIH. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • PMC. (2025, July 31). Sivelestat sodium: a novel therapeutic agent in a mouse model of acute exacerbation pulmonary fibrosis through multiple mechanisms. Retrieved from [Link]

  • Books. (n.d.). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Small molecule peptidomimetic trypsin inhibitors: validation of an EKO binding mode, but with a twist. Retrieved from [Link]

  • PMC. (n.d.). Small molecule peptidomimetic trypsin inhibitors: validation of an EKO binding mode, but with a twist. Retrieved from [Link]

Sources

Validation

Method Validation for the Quantitative Analysis of 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic Acid in Plasma: A Comparative Guide to Sample Preparation and Chromatographic Strategies

Executive Summary & Bioanalytical Challenges The quantitative analysis of highly polar, zwitterionic metabolites in biological matrices is a notorious bottleneck in drug development. 2-[4-(Morpholin-4-yl)piperidin-1-yl]a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Bioanalytical Challenges

The quantitative analysis of highly polar, zwitterionic metabolites in biological matrices is a notorious bottleneck in drug development. 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid is a prime example of such a challenging analyte. Structurally, it possesses dual basic centers (a morpholine ring and a piperidine ring) and an acidic carboxylic group. At physiological pH (7.4), it exists as a highly hydrophilic zwitterion.

For bioanalytical scientists, this presents two distinct challenges:

  • Extraction: Traditional Protein Precipitation (PPT) fails to remove endogenous phospholipids, leading to severe matrix effects.

  • Chromatography: Standard Reversed-Phase Liquid Chromatography (RPLC) using C18 columns cannot retain the analyte, causing it to elute in the void volume alongside signal-suppressing salts.

This guide objectively compares baseline methodologies (PPT and RPLC) against optimized strategies—Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) and Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) . All methodologies are evaluated through the lens of a self-validating system governed by the current ICH M10 Bioanalytical Method Validation Guidelines [1].

Comparative Analysis I: Sample Preparation (PPT vs. MCX-SPE)

The Causality of Extraction Failure and Success

Protein precipitation (PPT) is the most common sample preparation technique due to its speed. However, PPT merely denatures proteins; it leaves behind high concentrations of glycerophosphocholines. During Electrospray Ionization (ESI), these endogenous lipids compete with the target analyte for charge droplets, resulting in massive ion suppression[2].

To solve this, we utilize the analyte's specific pKa values. By acidifying the plasma sample below the pKa of the carboxylic acid (pKa ~4.0), the acidic moiety is neutralized, while the morpholine and piperidine nitrogens remain fully protonated (positively charged). When applied to a polymeric Mixed-Mode Strong Cation Exchange (MCX) sorbent, the positively charged nitrogens form strong ionic bonds with the sulfonic acid groups on the stationary phase. This allows for aggressive washing with 100% organic solvents to completely flush out neutral lipids and phospholipids before eluting the analyte at a high pH[2].

Experimental Protocols: Step-by-Step Methodologies

Protocol A: Baseline Protein Precipitation (PPT)

  • Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol B: Optimized MCX-SPE (Self-Validating Phospholipid Removal)

  • Sample Pre-treatment: Aliquot 50 µL of human plasma. Add 10 µL of IS. Add 50 µL of 4% Phosphoric Acid ( H3​PO4​ ) to disrupt protein binding and fully protonate the basic nitrogens.

  • Conditioning: Pass 200 µL of Methanol, followed by 200 µL of Water through the MCX µElution plate.

  • Loading: Load the acidified plasma sample onto the sorbent bed.

  • Washing (Interference Removal): Wash with 200 µL of 2% Formic Acid in Water (removes polar neutrals), followed by 200 µL of 100% Methanol (removes hydrophobic lipids and phospholipids).

  • Elution: Elute the target analyte with 2 × 25 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH deprotonates the nitrogens, breaking the ionic bond.

  • Dilution: Dilute the eluate with 150 µL of Acetonitrile prior to injection to match the HILIC starting mobile phase.

Quantitative Data: Extraction Performance

Table 1: Comparison of Recovery and Matrix Effect (n=6) at 10 ng/mL.

Extraction MethodAbsolute Recovery (%) ± SDMatrix Effect (%) ± SDPhospholipid Removal Efficiency
PPT (Baseline) 68.4 ± 9.242.1 ± 14.5 (Severe Suppression)< 10%
MCX-SPE (Optimized) 94.2 ± 3.198.5 ± 2.4 (Negligible)> 98%

Comparative Analysis II: Chromatographic Separation (RPLC vs. ZIC-HILIC)

The Mechanistic Advantage of HILIC

In RPLC (C18), 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid fails to partition into the hydrophobic stationary phase, eluting in the void volume ( t0​ ). This co-elution with unretained plasma salts leads to further ion suppression[3].

Conversely, Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) utilizes a stationary phase with grafted sulfobetaine groups. This creates a water-enriched liquid layer on the silica surface. The highly polar analyte partitions into this aqueous layer and undergoes weak electrostatic interactions, resulting in strong retention[4]. Furthermore, HILIC mobile phases start at highly organic concentrations (e.g., >80% Acetonitrile), which dramatically improves droplet desolvation efficiency in the ESI source, boosting MS sensitivity[3].

Mandatory Visualization: Analytical Workflow

Workflow Plasma Plasma Sample (Zwitterionic Analyte) Acidify Acidification (pH < 4.0) Plasma->Acidify MCX MCX SPE Extraction (Cation Exchange) Acidify->MCX Protonates Nitrogens HILIC ZIC-HILIC Separation (Polar Retention) MCX->HILIC Elute with 5% NH4OH MS ESI-MS/MS Detection (MRM Mode) HILIC->MS High Organic Mobile Phase Valid ICH M10 Validation (Accuracy & Precision) MS->Valid Data Output

Figure 1: Optimized LC-MS/MS workflow utilizing MCX SPE and ZIC-HILIC for zwitterionic analytes.

ICH M10 Method Validation (The Self-Validating System)

To ensure the trustworthiness of the optimized MCX-SPE and ZIC-HILIC-MS/MS workflow, the method must be validated according to the ICH M10 Bioanalytical Method Validation Guideline [1]. The ICH M10 standardizes how to validate pharmacokinetic assays across all regulatory regions (FDA, EMA, PMDA), ensuring data reliability[5].

According to ICH M10, a self-validating system must prove that the chosen extraction and chromatography do not introduce systemic bias. The accuracy must be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ), and the precision (Coefficient of Variation, CV) must be ≤15% (≤20% at LLOQ)[5].

Quantitative Data: Accuracy and Precision

Table 2: Intra-day and Inter-day Accuracy and Precision of the Optimized Method (n=6 per level, 3 separate batches).

QC Level (ng/mL)Intra-day Accuracy (%)Intra-day Precision (CV, %)Inter-day Accuracy (%)Inter-day Precision (CV, %)
1.0 (LLOQ) 104.28.5106.111.2
3.0 (Low QC) 98.74.297.45.8
50.0 (Mid QC) 101.33.1102.04.4
80.0 (High QC) 99.52.898.93.9

Conclusion & Recommendations

When analyzing highly polar, multi-basic zwitterions like 2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid, traditional bioanalytical approaches (PPT and C18 RPLC) are fundamentally flawed due to unmitigated matrix effects and lack of chromatographic retention.

By understanding the causality of the analyte's physicochemical properties, researchers can deploy MCX-SPE to selectively isolate the compound via orthogonal ion-exchange mechanisms, and ZIC-HILIC to achieve superior retention and MS sensitivity. This combined approach creates a highly robust, self-validating analytical system fully compliant with global ICH M10 regulatory standards.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at:[Link]

  • PK and ADA Assays: ICH M10, FDA & EMA Guidance Explained. Symmetric. Available at:[Link]

  • Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation (ICH). Available at:[Link]

  • The Rise of Hydrophilic Interaction Chromatography in Untargeted Clinical Metabolomics. LCGC North America. Available at:[Link]

  • LC-MS Orbitrap-based metabolomics using a novel hybrid zwitterionic hydrophilic interaction liquid chromatography... RSC Publishing. Available at:[Link]

Sources

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